molecular formula C7H15Cl B13203929 1-Chloro-3-methylhexane CAS No. 101257-63-0

1-Chloro-3-methylhexane

Cat. No.: B13203929
CAS No.: 101257-63-0
M. Wt: 134.65 g/mol
InChI Key: FHDSQIUCCGFXNL-UHFFFAOYSA-N
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Description

1-Chloro-3-methylhexane is a useful research compound. Its molecular formula is C7H15Cl and its molecular weight is 134.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

101257-63-0

Molecular Formula

C7H15Cl

Molecular Weight

134.65 g/mol

IUPAC Name

1-chloro-3-methylhexane

InChI

InChI=1S/C7H15Cl/c1-3-4-7(2)5-6-8/h7H,3-6H2,1-2H3

InChI Key

FHDSQIUCCGFXNL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CCCl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Chloro-3-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of 1-chloro-3-methylhexane, a halogenated alkane. The information is presented to be a valuable resource for professionals in research and development.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application, and analysis in a laboratory setting. Below is a summary of its key physical properties.

Physical PropertyValue
Molecular Formula C7H15Cl[1][2][3]
Molecular Weight 134.65 g/mol [1][3]
Boiling Point 152.39°C (estimated)[4]
Melting Point -69.5°C (estimated)[4]
Density 0.8766 g/cm³ (estimate)[4]
Refractive Index 1.4274 (estimate)[4]

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard experimental methodologies for the key properties of liquid compounds like this compound.

1. Determination of Boiling Point

The boiling point is a key indicator of a liquid's volatility and purity.[5] A common and accurate method for its determination, especially when only a small sample is available, is the micro-boiling point method.[6][7]

  • Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8][9] At this temperature, the liquid undergoes a phase transition to a gas.

  • Apparatus: A Thiele tube or a similar heating block, a thermometer, a small test tube, and a capillary tube sealed at one end are required.[7]

  • Procedure:

    • A small amount of the liquid sample (a few milliliters) is placed in the small test tube.[7]

    • The sealed capillary tube is inverted and placed inside the test tube containing the liquid.

    • The test tube assembly is attached to a thermometer and placed in a heating bath (like a Thiele tube filled with oil).

    • The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[6]

    • When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[6][8] At this point, heating is stopped.

    • As the apparatus cools, the bubbling will slow down and stop. The moment the liquid enters the capillary tube, the temperature is recorded as the boiling point.[6][8]

2. Determination of Density

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.[10]

  • Principle: Density (ρ) is calculated as the ratio of mass (m) to volume (V) (ρ = m/V).[11]

  • Apparatus: A precise analytical balance and a graduated cylinder or a pycnometer (density bottle) are needed.[11][12]

  • Procedure (using a graduated cylinder):

    • The mass of a clean, dry graduated cylinder is measured on the analytical balance.[13]

    • A known volume of this compound is carefully added to the graduated cylinder. The volume is read at the bottom of the meniscus.[10]

    • The graduated cylinder containing the liquid is reweighed.

    • The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the total mass.[13]

    • The density is then calculated by dividing the mass of the liquid by the measured volume.[14] For higher accuracy, it is recommended to repeat the measurement and calculate an average.[11]

3. Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a substance.[15] It is a characteristic property that is useful for identifying and assessing the purity of liquid compounds.[15]

  • Principle: The refractive index (n) is the ratio of the speed of light in a vacuum (or air, for practical purposes) to the speed of light in the substance.[15] It is typically measured using a refractometer, which is based on the concept of the critical angle.[16]

  • Apparatus: An Abbe refractometer is a common instrument for this measurement.[16]

  • Procedure:

    • The prism of the refractometer is cleaned and calibrated using a standard liquid with a known refractive index.

    • A few drops of this compound are placed on the prism.

    • The prism is closed, and the light source is positioned.

    • While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

    • The refractive index is then read from the instrument's scale. The temperature at which the measurement is taken should also be recorded, as the refractive index is temperature-dependent.[15]

Logical Workflow Visualization

Since this compound is not typically involved in complex biological signaling pathways, a more relevant visualization for a technical audience is the logical workflow of its synthesis. A common method for preparing alkyl chlorides is from the corresponding alcohol.

Synthesis of this compound A 3-Methyl-1-hexanol C Reaction Mixture A->C Reactant B Chlorinating Agent (e.g., SOCl2, HCl) B->C Reagent D Reaction (Nucleophilic Substitution) C->D E Crude Product D->E Yields F Purification (e.g., Distillation) E->F G This compound F->G Final Product

References

Spectroscopic Analysis of 1-Chloro-3-methylhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-chloro-3-methylhexane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published experimental spectra for this specific compound, the data presented herein is predicted based on established spectroscopic principles and data from analogous compounds. This document also outlines detailed experimental protocols for acquiring such spectra and includes a visual workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.5 - 3.7Triplet2H-CH₂-Cl
~1.7 - 1.9Multiplet1H-CH(CH₃)-
~1.5 - 1.7Multiplet2H-CH₂-CH₂Cl
~1.2 - 1.4Multiplet2H-CH₂-CH(CH₃)-
~0.9Doublet3H-CH(CH₃)
~0.9Triplet3H-CH₂-CH₃
Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmCarbon Atom
~45C1 (-CH₂Cl)
~38C2 (-CH₂-)
~35C3 (-CH-)
~29C4 (-CH₂-)
~20C5 (-CH₂-)
~14C6 (-CH₃)
~19C3-Methyl (-CH₃)
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2850-3000C-H StretchAlkane
1450-1470C-H BendAlkane
1370-1380C-H BendAlkane (methyl)
650-800C-Cl StretchChloroalkane
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
134/136Molecular ion peaks ([M]⁺, [M+2]⁺) due to ³⁵Cl and ³⁷Cl isotopes (approx. 3:1 ratio)
99Loss of Cl radical
57Butyl cation fragment
43Propyl cation fragment
29Ethyl cation fragment

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Ensure the sample is fully dissolved.

    • Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube.

    • The final solution height in the tube should be approximately 4-5 cm.

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition :

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

    • For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid) :

    • Place a drop of this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top to create a thin liquid film.

    • Ensure there are no air bubbles trapped between the plates.

  • Instrument Setup :

    • Place the salt plate assembly into the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty spectrometer.

  • Data Acquisition :

    • Acquire the IR spectrum of the sample. Typically, an accumulation of 16-32 scans provides a good signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation :

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute an aliquot of this solution to the low µg/mL to ng/mL range.

  • Instrument Setup :

    • The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

    • For GC-MS, a capillary column suitable for separating volatile compounds should be used.

    • Set the ionization source parameters (e.g., electron energy for electron ionization).

  • Data Acquisition :

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 10-200).

    • The data system will record the relative abundance of each ion detected.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow A Sample Preparation (Dissolution/Dilution) B NMR Analysis A->B C IR Analysis A->C D Mass Spec Analysis A->D E Data Processing (FT, Phasing, Baseline Correction) B->E C->E D->E F Spectral Interpretation E->F G Structure Elucidation F->G

Caption: A flowchart illustrating the general steps involved in the spectroscopic analysis of a chemical sample.

Disclaimer: The spectroscopic data presented in this document for this compound is predicted based on established chemical principles and has not been experimentally verified from published sources. This information is intended for guidance and comparative purposes. For definitive characterization, experimental acquisition of spectroscopic data is recommended.

A Technical Guide to the Synthesis of 1-Chloro-3-methylhexane from 3-methyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical whitepaper provides an in-depth guide for the synthesis of 1-chloro-3-methylhexane, a terminal alkyl chloride, from the starting alkene 3-methyl-1-hexene (B165624). The direct hydrochlorination of α-olefins to yield the anti-Markovnikov product is a significant challenge in organic synthesis. Classical methods invariably yield the Markovnikov and rearranged products. This document details the modern photocatalytic approach that overcomes this limitation, offering a regioselective pathway to the desired 1-chloro isomer. It includes a comparative analysis of reaction pathways, detailed experimental protocols, and quantitative data to support researchers, chemists, and professionals in drug development.

Introduction: The Challenge of Regioselectivity in Hydrochlorination

The addition of hydrogen halides to alkenes is a fundamental reaction in organic chemistry, typically governed by Markovnikov's rule. This rule predicts that the proton will add to the carbon atom of the double bond that already bears more hydrogen atoms, leading to the formation of the most stable carbocation intermediate.[1][2] Consequently, the reaction of 3-methyl-1-hexene with hydrogen chloride (HCl) under standard conditions is expected to produce 2-chloro-3-methylhexane and its rearranged isomer, 3-chloro-3-methylhexane.[1][3]

The synthesis of the anti-Markovnikov product, this compound, where the chlorine atom is added to the terminal carbon, requires overcoming the inherent thermodynamic and kinetic preferences of the classical electrophilic addition mechanism. While the peroxide-initiated radical addition of HBr is a well-established method for anti-Markovnikov hydrobromination, a similar process with HCl is thermodynamically unfavorable.[4] Recent advancements in visible-light photocatalysis have provided a novel and effective solution, enabling the direct anti-Markovnikov hydrochlorination of α-olefins with high regioselectivity.[5][6] This guide focuses on this state-of-the-art methodology.

Comparative Reaction Pathways

Pathway A: Classical Electrophilic Addition (Markovnikov)

The conventional reaction proceeds via protonation of the alkene's double bond to form a carbocation intermediate.[7] For 3-methyl-1-hexene, this initially forms a secondary carbocation. This intermediate can then be attacked by a chloride ion to give the Markovnikov product or undergo a 1,2-hydride shift to form a more stable tertiary carbocation, which then leads to the rearranged product.[1][3] This pathway does not yield the desired this compound.

G Classical Electrophilic Addition Pathway cluster_start Reactants cluster_intermediate Intermediates cluster_products Products start 3-methyl-1-hexene + HCl sec_carbocation Secondary Carbocation (at C2) start->sec_carbocation Protonation (Slow) tert_carbocation Tertiary Carbocation (at C3, post-hydride shift) sec_carbocation->tert_carbocation 1,2-Hydride Shift markovnikov_product 2-chloro-3-methylhexane (Markovnikov Product) sec_carbocation->markovnikov_product Cl⁻ Attack rearranged_product 3-chloro-3-methylhexane (Rearranged Product) tert_carbocation->rearranged_product Cl⁻ Attack (Major) G Photocatalytic Anti-Markovnikov Hydrochlorination PC Photocatalyst (e.g., Acridine) PC_excited PC* PC->PC_excited Visible Light (hν) HAT_radical HAT• PC_excited->HAT_radical SET to HAT-HCl complex center HAT HAT Catalyst (e.g., Thiol) Alkene 3-methyl-1-hexene HAT_radical->Alkene Radical Addition Alkyl_radical Primary Alkyl Radical (at C1) HAT_radical->Alkyl_radical H-atom transfer Alkyl_radical->HAT Regenerates HAT Product This compound Alkyl_radical->Product Cl atom transfer from (e.g., Ar-I-Cl) G Experimental Workflow for Photocatalytic Synthesis A 1. Assemble & Degas Reaction Vessel B 2. Add Catalysts, Solvent, & Reactants A->B C 3. Irradiate with Blue LEDs (24-48h with stirring) B->C D 4. Monitor Progress (GC-MS / TLC) C->D Periodic Sampling D->C Reaction Incomplete E 5. Aqueous Workup (Quench, Wash, Extract) D->E Reaction Complete F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G

References

An In-depth Technical Guide to 1-Chloro-3-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and reactivity of 1-Chloro-3-methylhexane. The content is intended for use in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

Chemical Identification and Properties

This compound is a halogenated alkane. Its key identifiers and physicochemical properties are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[1][2]
CAS Number 101257-63-0[1][3]
Molecular Formula C₇H₁₅Cl[1][2]
Molecular Weight 134.65 g/mol [2]
Estimated Melting Point -69.5 °C[4]
Estimated Boiling Point 152.39 °C[4]
Density 0.8766 g/cm³[4]
Refractive Index 1.4274[4]

Experimental Protocols

The following sections detail representative experimental procedures for the synthesis of this compound and a common nucleophilic substitution reaction.

Synthesis of this compound via Chlorination of 3-Methyl-1-hexanol (B83377)

This protocol is adapted from standard procedures for the conversion of primary alcohols to alkyl chlorides using thionyl chloride.

Materials:

  • 3-Methyl-1-hexanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (B92270) (optional, as a scavenger for HCl)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-methyl-1-hexanol dissolved in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add thionyl chloride (1.1 equivalents) dropwise to the alcohol solution with stirring. If pyridine is used, it should be present in the flask with the alcohol (1.1 equivalents).

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and carefully pour it over crushed ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude this compound can be purified by fractional distillation under reduced pressure.

Nucleophilic Substitution: Synthesis of 1-Methoxy-3-methylhexane

This protocol describes the SN2 reaction of this compound with sodium methoxide (B1231860).

Materials:

  • This compound

  • Sodium methoxide (CH₃ONa)

  • Anhydrous methanol (B129727) or a polar aprotic solvent like DMSO

  • Standard laboratory glassware for reaction under an inert atmosphere

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide in the chosen anhydrous solvent.

  • Add this compound to the stirred solution.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting 1-methoxy-3-methylhexane can be purified by distillation.

Reaction Workflow

The synthesis of this compound from its corresponding alcohol is a fundamental transformation in organic chemistry, often followed by further functionalization.

Synthesis_Workflow Synthesis Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification 3-Methyl-1-hexanol 3-Methyl-1-hexanol Chlorination Chlorination 3-Methyl-1-hexanol->Chlorination SOCl2 This compound This compound Chlorination->this compound Crude Product Crude Product Distillation Distillation Crude Product->Distillation Pure this compound Pure this compound Distillation->Pure this compound

Caption: A general workflow for the synthesis and purification of this compound.

The reaction of this compound with a nucleophile such as sodium methoxide proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step process where the nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion is displaced simultaneously.

SN2_Mechanism SN2 Reaction of this compound with Methoxide Reactants This compound + CH3O- Transition_State [HOCH3---C---Cl]‡ Reactants->Transition_State Nucleophilic Attack Products 1-Methoxy-3-methylhexane + Cl- Transition_State->Products Leaving Group Departure

References

An In-depth Technical Guide to the Solubility of 1-Chloro-3-methylhexane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-chloro-3-methylhexane, a halogenated alkane of interest in various chemical and pharmaceutical research areas. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational principles governing its solubility and provides detailed experimental protocols for its determination. This allows researchers to generate precise and reliable solubility data tailored to their specific applications and solvent systems.

Theoretical Framework for Solubility

The solubility of this compound in organic solvents is primarily governed by the principle of "like dissolves like." As a haloalkane, this compound is a relatively nonpolar molecule with a slight dipole moment due to the electronegativity difference between the chlorine and carbon atoms. Its solubility behavior can be predicted based on the intermolecular forces at play between the solute (this compound) and the solvent molecules.

Key Intermolecular Forces:

  • Van der Waals Forces (London Dispersion Forces): These are the primary forces of attraction between this compound molecules and nonpolar organic solvent molecules. The larger the surface area of the molecules, the stronger these forces.

  • Dipole-Dipole Interactions: The polar C-Cl bond in this compound allows for weak dipole-dipole interactions with polar organic solvents.

General Solubility Predictions:

Based on these principles, this compound is expected to be readily soluble in nonpolar and weakly polar organic solvents such as:

  • Hexane

  • Toluene

  • Diethyl ether

  • Dichloromethane

Its solubility in more polar solvents like ethanol, methanol, and acetone (B3395972) is also anticipated to be significant, driven by a combination of dispersion forces and dipole-dipole interactions. However, it is expected to be poorly soluble in highly polar and protic solvents like water, where the strong hydrogen bonding network of water molecules would be disrupted without sufficient compensating interactions.

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
Methanol
Ethanol
Acetone
Diethyl Ether
Hexane
Toluene
User-defined

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted "shake-flask" method for determining the thermodynamic equilibrium solubility of a liquid solute, like this compound, in an organic solvent.[1][2][3][4][5]

Materials
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with airtight screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a UV-Vis spectrophotometer (if the solute has a chromophore and the solvent is UV-transparent)

  • Appropriate personal protective equipment (PPE)

Procedure

Part A: Preparation of Saturated Solutions

  • Solvent Addition: Accurately pipette a known volume (e.g., 5 mL) of the desired organic solvent into a series of scintillation vials.

  • Solute Addition: Add an excess amount of this compound to each vial. The presence of a distinct, undissolved phase of this compound is crucial to ensure saturation.

  • Equilibration: Tightly seal the vials and place them on an orbital shaker or with a magnetic stir bar. Equilibrate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[1][5]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 12 hours to allow for the complete separation of the undissolved solute from the saturated solution.

Part B: Analysis of the Saturated Solution

  • Sample Withdrawal: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. Avoid disturbing the undissolved layer.

  • Filtration: Immediately filter the withdrawn aliquot through a solvent-compatible syringe filter into a clean, pre-weighed vial to remove any microscopic undissolved droplets.

  • Gravimetric Analysis (for non-volatile solvents):

    • Weigh the vial containing the filtered saturated solution.

    • Gently evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature below the boiling point of this compound.

    • Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved this compound.

  • Chromatographic Analysis (GC-FID):

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent. Analyze these standards by GC-FID to generate a calibration curve of peak area versus concentration.

    • Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve. Analyze the diluted sample by GC-FID.

    • Concentration Calculation: Use the peak area from the sample chromatogram and the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution.

Data Calculation and Reporting
  • Solubility in g/100 mL:

    • From gravimetric analysis: (mass of solute / volume of solvent) * 100

    • From chromatographic analysis: (concentration from calibration curve * dilution factor) * (molecular weight of solute / 1000) * 100

  • Molar Solubility (mol/L):

    • (mass of solute / molecular weight of solute) / volume of solvent in L

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow prep Preparation of Saturated Solution equil Equilibration (24-48h at constant T) prep->equil Add excess solute to solvent phase_sep Phase Separation (>12h at constant T) equil->phase_sep Cease agitation withdraw Withdraw & Filter Aliquot phase_sep->withdraw analysis Analysis of Supernatant gravimetric Gravimetric Analysis analysis->gravimetric Non-volatile solvent gc GC-FID Analysis analysis->gc Volatile solvent withdraw->analysis calc Calculate Solubility gravimetric->calc gc->calc calib Prepare & Run Standards calib->gc report Report Data calc->report

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide provides the necessary theoretical background and a robust experimental framework for determining the solubility of this compound in various organic solvents. By following the detailed protocol and utilizing the provided data table structure, researchers can generate high-quality, reproducible solubility data. This information is critical for a wide range of applications, from designing reaction conditions to developing formulations in the pharmaceutical and chemical industries. The presented workflow and diagram offer a clear and logical path for the successful execution of these important physical property measurements.

References

Navigating the Acquisition and Analysis of 1-Chloro-3-methylhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial availability, synthesis, analysis, and potential toxicological pathways of 1-Chloro-3-methylhexane (CAS No. 101257-63-0). This document is intended to serve as a critical resource for professionals in research and drug development who require this haloalkane for their work.

Commercial Availability and Suppliers

This compound is a specialty chemical available from a select number of suppliers. For researchers requiring this compound, several reputable vendors can provide it in various quantities, typically with a purity of 95% or higher. When sourcing this chemical, it is crucial to verify the CAS number (101257-63-0) to ensure the correct isomer is being purchased.

Below is a summary of known suppliers for this compound:

SupplierWebsiteNotes
BLD Pharm[Not Available]Offers various quantities.
Ambeed--INVALID-LINK--Provides the compound with stated purity levels.
LookChem--INVALID-LINK--Lists multiple suppliers and physical property data.
ChemicalBook--INVALID-LINK--Offers the compound and some physical property information.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

PropertyValue
Molecular Formula C₇H₁₅Cl
Molecular Weight 134.65 g/mol
CAS Number 101257-63-0
Boiling Point 149.975 °C at 760 mmHg[1]
Density 0.864 g/cm³[1]
Refractive Index 1.418[1]
Flash Point 39.167 °C[1]

Note: Some properties are estimated and should be confirmed with supplier-specific documentation.

Experimental Protocols

Synthesis of this compound from 3-Methyl-1-hexanol (B83377)

Materials:

  • 3-Methyl-1-hexanol

  • Thionyl chloride (SOCl₂) or concentrated Hydrochloric Acid (HCl) with a catalyst such as Zinc Chloride (ZnCl₂)

  • Anhydrous diethyl ether or other suitable aprotic solvent

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Distillation apparatus

  • Standard laboratory glassware and safety equipment

Procedure (using Thionyl Chloride):

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-methyl-1-hexanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask in an ice bath.

  • Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. The reaction is exothermic and will produce sulfur dioxide and hydrogen chloride gas, which should be vented through a suitable trap.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux gently for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and carefully pour it over crushed ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by fractional distillation, collecting the fraction at the appropriate boiling point.

Safety Precautions: Thionyl chloride is a corrosive and lachrymatory substance. This synthesis should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and purity assessment of volatile compounds like this compound. A general protocol for its analysis is provided below.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD)

  • Capillary column suitable for volatile organic compounds (e.g., HP-5MS or equivalent)

Typical GC-MS Parameters:

ParameterSetting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/min
Injector Temperature 250 °C
Injection Mode Split or splitless, depending on sample concentration
Oven Temperature Program Initial temperature of 40-60 °C, hold for 1-2 minutes, then ramp at 10-15 °C/min to 200-250 °C
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-300

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as hexane (B92381) or dichloromethane. The concentration should be optimized to avoid detector saturation.

Potential Toxicological Pathways and Cellular Effects

Specific toxicological data for this compound is limited. However, based on the known effects of other short-chain chlorinated paraffins and chlorinated hydrocarbons, several potential mechanisms of toxicity can be inferred. These compounds are generally known to be lipophilic and can accumulate in fatty tissues. Their metabolism can lead to the formation of reactive intermediates that can cause cellular damage.

The following diagram illustrates a generalized workflow for assessing the chemical properties and potential toxicity of a compound like this compound.

G cluster_0 Chemical Analysis cluster_1 In Vitro Toxicity Assessment cluster_2 Data Interpretation A This compound Sample B GC-MS Analysis A->B C Purity and Identity Confirmation B->C D Cell Culture Exposure C->D Qualified Material E Cytotoxicity Assays (e.g., MTT, LDH) D->E F Genotoxicity Assays (e.g., Comet Assay) D->F G Metabolic Profiling D->G H Dose-Response Analysis E->H F->H I Mechanism of Action Hypothesis G->I J Risk Assessment H->J I->J

Experimental workflow for chemical analysis and toxicity assessment.

Based on studies of related compounds, the metabolism of this compound could potentially proceed via cytochrome P450-mediated oxidation. This could lead to the formation of reactive metabolites that can bind to cellular macromolecules such as DNA and proteins, leading to cytotoxicity and genotoxicity. Another potential pathway involves glutathione (B108866) (GSH) conjugation, which is typically a detoxification pathway but can sometimes lead to the formation of toxic metabolites.

The following diagram illustrates a hypothetical signaling pathway that could be perturbed by this compound or its metabolites, leading to cellular stress and apoptosis.

G cluster_0 Cellular Exposure and Metabolism cluster_1 Cellular Stress Response cluster_2 Apoptotic Pathway A This compound B Cytochrome P450 Metabolism A->B C Reactive Metabolites B->C D Glutathione Conjugation C->D F Oxidative Stress C->F G DNA Damage C->G H Protein Adducts C->H E Detoxification D->E I ER Stress F->I J Activation of Caspases G->J I->J K Apoptosis J->K

Hypothetical signaling pathway for haloalkane-induced toxicity.

Disclaimer: The toxicological information presented here is based on general knowledge of related compounds and should be used for informational purposes only. Specific studies on this compound are required to confirm these potential pathways.

References

An In-depth Technical Guide on the Thermochemical Data for 1-Chloro-3-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Thermochemical Data

Thermochemical data is fundamental to understanding the stability, reactivity, and energy profile of a molecule. For 1-chloro-3-methylhexane, a comprehensive set of experimentally determined data is not freely accessible. The following tables summarize the available computed and estimated physical and thermochemical properties.

Table 1: Computed Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₅ClPubChem[4][5]
Molecular Weight 134.65 g/mol PubChem[4]
IUPAC Name This compoundPubChem[4]
CAS Registry Number 101257-63-0NIST WebBook[3]
XLogP3 3.6PubChem[4]
Topological Polar Surface Area 0 ŲPubChem[4]
Complexity 43.7PubChem[4]

Table 2: Estimated Thermophysical Properties of this compound

PropertyValueSource
Boiling Point 152.39 °CChemicalBook
Melting Point -69.5 °CChemicalBook
Density 0.8766 g/cm³ChemicalBook
Refractive Index 1.4274ChemicalBook

The NIST/TRC Web Thermo Tables contain critically evaluated data for this compound covering a range of properties including:

  • Enthalpy (Ideal Gas) as a function of Temperature (200 K to 1000 K)[1]

  • Enthalpy (Liquid in equilibrium with Gas) as a function of Temperature (250 K to 597.8 K)[1]

  • Heat capacity at constant pressure (Ideal Gas) as a function of Temperature[1]

  • Heat capacity at saturation pressure (Liquid in equilibrium with Gas) as a function of Temperature[1]

  • Enthalpy of vaporization or sublimation as a function of Temperature[1]

Access to the specific values from this database requires a subscription.

Experimental Protocols: A Representative Approach

While a specific, detailed experimental protocol for the thermochemical analysis of this compound is not available in the reviewed literature, the following section outlines a general and widely accepted methodology for determining the enthalpy of combustion of a liquid chloroalkane using bomb calorimetry. This protocol is based on established principles of combustion calorimetry.[6]

Determination of the Enthalpy of Combustion via Bomb Calorimetry

The enthalpy of combustion is a critical thermochemical parameter that can be determined experimentally with high precision using a bomb calorimeter.

Objective: To determine the standard enthalpy of combustion (ΔH°c) of a liquid chloroalkane.

Materials:

  • Oxygen bomb calorimeter

  • Benzoic acid (as a standard for calibration)

  • The liquid chloroalkane sample (e.g., this compound)

  • Platinum crucible

  • Cotton fuse wire

  • High-pressure oxygen

  • Distilled water

  • Sodium carbonate solution (for titration of acidic products)

  • Digital thermometer with high resolution

  • Analytical balance

Methodology:

  • Calorimeter Calibration:

    • Accurately weigh a pellet of benzoic acid (approximately 1 g) and place it in the crucible.

    • Attach a known length of fuse wire to the electrodes, ensuring it is in contact with the benzoic acid.

    • Assemble the bomb, introduce a known volume of distilled water (to absorb acidic combustion products), and pressurize with oxygen (typically to 30 atm).

    • Immerse the bomb in a known mass of water in the calorimeter jacket.

    • Ignite the sample and record the temperature change of the water jacket until a maximum is reached and the temperature begins to fall.

    • Calculate the heat capacity of the calorimeter (C_calorimeter) using the known enthalpy of combustion of benzoic acid.

  • Sample Combustion:

    • Accurately weigh the liquid chloroalkane sample (0.5 - 1.0 g) in the platinum crucible.

    • Follow the same procedure as for the calibration (steps 1.2 - 1.5) to combust the sample.

    • Record the temperature change of the water jacket.

  • Analysis of Combustion Products:

    • After combustion, release the pressure from the bomb and collect the internal washings.

    • Analyze the washings for the formation of hydrochloric acid and nitric acid (from the combustion of any residual nitrogen in the bomb) by titration with a standard sodium carbonate solution.

  • Calculations:

    • Calculate the total heat released during the sample combustion (q_total) from the temperature rise and the heat capacity of the calorimeter.

    • Correct for the heat of formation of nitric acid and any other side reactions.

    • The heat of combustion of the sample (q_comb) is then determined.

    • The molar enthalpy of combustion (ΔH°c) is calculated by dividing q_comb by the number of moles of the sample burned.

The following diagram illustrates the general workflow for this experimental procedure.

G Experimental Workflow for Bomb Calorimetry cluster_prep Preparation & Calibration cluster_exp Combustion Experiment cluster_calc Data Analysis start Start weigh_benzoic Weigh Benzoic Acid start->weigh_benzoic assemble_bomb_cal Assemble and Pressurize Bomb weigh_benzoic->assemble_bomb_cal combust_benzoic Combust Benzoic Acid assemble_bomb_cal->combust_benzoic calc_heat_capacity Calculate Calorimeter Heat Capacity combust_benzoic->calc_heat_capacity weigh_sample Weigh this compound calc_heat_capacity->weigh_sample assemble_bomb_exp Assemble and Pressurize Bomb weigh_sample->assemble_bomb_exp combust_sample Combust Sample & Record Temp. Change assemble_bomb_exp->combust_sample analyze_products Analyze Combustion Products (Titration) combust_sample->analyze_products calc_q_total Calculate Total Heat Released analyze_products->calc_q_total correct_q Apply Corrections (e.g., for HNO₃ formation) calc_q_total->correct_q calc_delta_h Calculate Molar Enthalpy of Combustion correct_q->calc_delta_h end End calc_delta_h->end

Caption: Workflow for determining the enthalpy of combustion.

Reactivity of this compound: A Mechanistic Overview

As a secondary haloalkane, this compound can undergo several characteristic reactions, primarily nucleophilic substitution and elimination reactions. The outcome of these reactions is often dependent on the nature of the attacking reagent (nucleophile vs. base) and the reaction conditions.

Nucleophilic Substitution

In nucleophilic substitution reactions, a nucleophile replaces the chlorine atom. Being a secondary haloalkane, this compound can react via both SN1 and SN2 mechanisms.

  • SN2 Mechanism: A strong, non-bulky nucleophile will favor the SN2 pathway, which occurs in a single concerted step, leading to an inversion of stereochemistry if the carbon center is chiral.

  • SN1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, the reaction may proceed through an SN1 mechanism, involving the formation of a secondary carbocation intermediate. This can lead to a mixture of stereoisomers.

Elimination Reactions

When treated with a strong base, this compound can undergo elimination reactions to form alkenes. The most common mechanism for secondary haloalkanes is the E2 mechanism.

  • E2 Mechanism: This is a concerted reaction where the base abstracts a proton from a carbon adjacent to the carbon bearing the chlorine, and the chlorine atom is simultaneously eliminated. This can lead to a mixture of alkene products, with the major product often predicted by Zaitsev's rule (the most substituted alkene is favored).

The following diagram illustrates the competing nucleophilic substitution (SN2) and elimination (E2) pathways for this compound.

G Competing Reaction Pathways for this compound cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway reactant This compound transition_sn2 Transition State reactant->transition_sn2 Strong Nucleophile transition_e2 Transition State reactant->transition_e2 Strong Base reagent Nucleophile / Base (e.g., OH⁻) reagent->transition_sn2 reagent->transition_e2 product_sn2 3-Methyl-1-hexanol transition_sn2->product_sn2 product_e2 3-Methyl-1-hexene (and other isomers) transition_e2->product_e2

Caption: SN2 vs. E2 reaction pathways.

Conclusion

This technical guide provides an overview of the available thermochemical data for this compound. While a complete set of experimentally validated data is restricted, the provided computed values offer a useful starting point for researchers. The generalized experimental protocol for bomb calorimetry and the mechanistic diagrams for its characteristic reactions serve as a foundational guide for professionals in the fields of chemistry and drug development. For precise thermochemical values, direct access to the NIST/TRC Web Thermo Tables is recommended.

References

An In-depth Technical Guide on the Potential Hazards and Safety Precautions for 1-Chloro-3-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of available information and general guidance for the chemical class of 1-Chloro-3-methylhexane. As of the date of this publication, specific experimental data on the toxicology and hazards of this compound is limited. Therefore, this substance should be handled with extreme caution, assuming it may be hazardous. A thorough risk assessment should be conducted by qualified personnel before any handling or use.

Introduction

This compound is a chlorinated hydrocarbon. While its precise physical, chemical, and toxicological properties have not been extensively studied, its structure as a halogenated alkane suggests potential hazards that are common to this class of compounds. This guide aims to provide researchers, scientists, and drug development professionals with a summary of the available computed data for this compound and a general overview of the potential hazards and recommended safety precautions based on the properties of similar chemicals.

Physicochemical Properties

Quantitative data for this compound is primarily based on computational models. The following table summarizes these computed properties.

PropertyValueSource
Molecular Formula C7H15ClPubChem[1][2]
Molecular Weight 134.65 g/mol PubChem[1][2]
IUPAC Name This compoundPubChem[1]
CAS Number 101257-63-0PubChem[1]
XLogP3 3.6PubChem[1][2]
Hydrogen Bond Donor Count 0PubChem[1][2]
Hydrogen Bond Acceptor Count 0PubChem[1][2]
Rotatable Bond Count 4PubChem[1][2]
Exact Mass 134.0862282 DaPubChem[1][2]
Monoisotopic Mass 134.0862282 DaPubChem[1][2]
Topological Polar Surface Area 0 ŲPubChem[1][2]
Heavy Atom Count 8PubChem[1][2]

Potential Hazards

Due to the lack of specific experimental data for this compound, the following potential hazards are inferred from the general properties of flammable halogenated alkanes.

Hazard CategoryPotential Hazard DescriptionGeneral Precautions
Flammability Assumed to be a flammable liquid. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment. Ground/bond container and receiving equipment to prevent static discharge.
Acute Toxicity (Oral, Dermal, Inhalation) No specific data available. May be harmful if swallowed, in contact with skin, or if inhaled.Avoid contact with skin and eyes. Do not breathe vapors or mists. Use only in a well-ventilated area, preferably in a chemical fume hood.
Skin Corrosion/Irritation May cause skin irritation.Wear protective gloves and clothing.
Serious Eye Damage/Irritation May cause serious eye irritation.Wear safety glasses with side-shields or goggles.
Specific Target Organ Toxicity (Single Exposure) No specific data available. May cause respiratory irritation.Avoid inhalation of vapors.
Specific Target Organ Toxicity (Repeated Exposure) No specific data available.Handle with caution and minimize exposure.
Environmental Hazards No specific data available. Halogenated hydrocarbons can be persistent in the environment.Avoid release to the environment.

Experimental Protocols

No specific experimental protocols for the safety and hazard assessment of this compound were found in the public domain. Standard OECD guidelines for testing of chemicals would be appropriate for determining the physicochemical, toxicological, and ecotoxicological properties of this substance.

Signaling Pathways and Experimental Workflows

Due to the lack of biological and toxicological studies on this compound, there are no established signaling pathways or specific experimental workflows to report.

The following diagram illustrates the logical relationship between the potential hazards of a generic flammable halogenated alkane and the necessary safety precautions.

Hazard_Precautions substance This compound (Flammable Halogenated Alkane) flammability Flammability Hazard substance->flammability poses health_hazard Health Hazard (Irritation, Potential Toxicity) substance->health_hazard poses environment_hazard Environmental Hazard substance->environment_hazard poses handling Safe Handling Procedures - Fume Hood, Ventilation - Grounding, Non-sparking tools flammability->handling requires storage Proper Storage - Tightly sealed container - Cool, dry, well-ventilated area - Away from ignition sources flammability->storage requires ppe Personal Protective Equipment (PPE) - Gloves, Goggles, Lab Coat health_hazard->ppe requires health_hazard->handling requires disposal Waste Disposal - Follow regulations for  halogenated organic waste environment_hazard->disposal requires emergency Emergency Procedures - Spill Kit, Fire Extinguisher - Eyewash, Safety Shower handling->emergency in case of failure storage->emergency in case of failure

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Methylhexylmagnesium Chloride from 1-Chloro-3-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds.[1][2][3][4][5] Their versatility makes them indispensable tools in the synthesis of a vast array of organic molecules, including active pharmaceutical ingredients (APIs) and their intermediates.[6][7] This document provides detailed application notes and a comprehensive protocol for the synthesis of the Grignard reagent, 3-methylhexylmagnesium chloride, from 1-chloro-3-methylhexane.

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal in an ethereal solvent.[8][9][10] The resulting organomagnesium halide is a potent nucleophile and a strong base, necessitating careful handling under anhydrous conditions to prevent quenching by protic solvents like water.[8][11][12][13]

Application in Drug Development

The 3-methylhexyl moiety is a structural feature present in various biologically active molecules. The corresponding Grignard reagent, 3-methylhexylmagnesium chloride, serves as a key building block for introducing this lipophilic alkyl chain into a target molecule. This can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as its potency, selectivity, and metabolic stability. Applications include the synthesis of complex alcohols, ketones, carboxylic acids, and the formation of carbon-heteroatom bonds.[1][2][13]

Data Presentation

The successful synthesis of a Grignard reagent is dependent on several quantitative parameters. The following table summarizes typical experimental conditions and expected outcomes for the preparation of a Grignard reagent from a primary alkyl chloride like this compound.

ParameterTypical Value/RangeNotes
Molar Ratio (Alkyl Halide:Mg) 1 : 1.1 to 1 : 1.5An excess of magnesium is used to ensure complete reaction of the alkyl halide and to compensate for any passivated surface.
Solvent Anhydrous Tetrahydrofuran (B95107) (THF) or Diethyl Ether (Et₂O)THF is often preferred due to its higher boiling point and better solvating power for the Grignard reagent.[14][15]
Concentration of Alkyl Halide 0.5 - 2.0 MHigher concentrations can lead to increased side reactions, such as Wurtz coupling.[13]
Initiation Temperature Room Temperature to Gentle Warming (e.g., 30-40 °C)The reaction is exothermic and may require cooling once initiated.[11]
Reaction Temperature Reflux temperature of the solventMaintained to ensure a steady reaction rate.
Reaction Time 1 - 4 hoursDependent on the reactivity of the alkyl halide and the scale of the reaction.
Typical Yield 80 - 95%Yield is often determined by titration of the resulting Grignard solution, as isolation of the reagent is generally not performed.[16]

Experimental Protocols

Safety Precautions
  • Anhydrous Conditions: Grignard reagents react vigorously with water.[12] All glassware must be thoroughly dried (e.g., flame-dried or oven-dried) and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[11][17]

  • Flammable Solvents: Ethereal solvents like THF and diethyl ether are highly flammable.[11][15] Ensure the reaction is performed in a well-ventilated fume hood, away from any ignition sources.

  • Exothermic Reaction: The formation of a Grignard reagent is exothermic and can become vigorous.[11][15] An ice bath should be readily available to control the reaction temperature.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[17]

Materials and Reagents
  • This compound (high purity)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Iodine crystal (for initiation)

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions (three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

Experimental Workflow Diagram

Grignard_Synthesis_Workflow Experimental Workflow for Grignard Reagent Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_glassware Flame-dry or oven-dry all glassware assemble_apparatus Assemble apparatus under inert atmosphere (N₂ or Ar) prep_glassware->assemble_apparatus charge_flask Charge flask with Mg turnings assemble_apparatus->charge_flask add_solvent Add a portion of anhydrous solvent charge_flask->add_solvent initiate_reaction Initiate reaction (e.g., with iodine) add_solvent->initiate_reaction add_halide Slowly add alkyl halide solution initiate_reaction->add_halide prepare_halide_solution Prepare solution of this compound in anhydrous solvent prepare_halide_solution->add_halide reflux Maintain reflux to complete the reaction cool_reaction Cool the reaction mixture reflux->cool_reaction titrate_aliquot Titrate an aliquot to determine concentration cool_reaction->titrate_aliquot store_reagent Store Grignard reagent under inert atmosphere titrate_aliquot->store_reagent

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Chloro-3-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic substitution reactions using 1-chloro-3-methylhexane. This secondary alkyl halide serves as a versatile substrate for the introduction of various functional groups, making it a valuable intermediate in organic synthesis and drug development. The choice of nucleophile, solvent, and reaction conditions can significantly influence the reaction pathway, favoring either S(_N)1 or S(_N)2 mechanisms.

Introduction to Nucleophilic Substitution on this compound

This compound is a chiral secondary alkyl halide. Its reactivity in nucleophilic substitution reactions is intermediate between primary and tertiary halides, allowing for a nuanced control of the reaction mechanism.

  • S(_N)2 Reactions: With strong, unhindered nucleophiles in polar aprotic solvents, this compound typically undergoes a bimolecular nucleophilic substitution (S(_N)2) reaction. This pathway proceeds with an inversion of stereochemistry at the chiral center.

  • S(_N)1 Reactions: In the presence of weak nucleophiles and polar protic solvents, a unimolecular (S(_N)1) mechanism may be favored. This proceeds through a carbocation intermediate, leading to a racemic mixture of products if the starting material is enantiomerically pure.

The following sections detail experimental protocols for the substitution of the chloro group with various nucleophiles, including methoxide (B1231860), cyanide, and azide (B81097) ions.

Data Presentation: Summary of Nucleophilic Substitution Reactions

The following table summarizes the reaction conditions and expected outcomes for various nucleophilic substitution reactions on this compound. Please note that specific yields can vary based on the purity of reagents and precise experimental execution.

NucleophileReagentSolventTypical MechanismProductExpected Yield (%)
MethoxideSodium Methoxide (CH₃ONa)Methanol (CH₃OH) or DMSOS(_N)21-Methoxy-3-methylhexaneModerate to High
CyanideSodium Cyanide (NaCN) or Potassium Cyanide (KCN)Ethanol or Acetone (B3395972)S(_N)23-Methylheptanenitrile (B15233164)Moderate
AzideSodium Azide (NaN₃)Dimethylformamide (DMF)S(_N)21-Azido-3-methylhexaneHigh
HydroxideSodium Hydroxide (NaOH)Water/Organic Co-solventS(_N)1 / S(_N)2 Competition3-Methylhexan-1-olVariable

Experimental Protocols

Protocol 1: Synthesis of 1-Methoxy-3-methylhexane via S(_N)2 Reaction

This protocol describes the synthesis of 1-methoxy-3-methylhexane from this compound using sodium methoxide, a strong nucleophile that favors the S(N)2 pathway.

Materials:

  • This compound

  • Sodium methoxide (CH₃ONa)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1.0 eq) in anhydrous DMSO.

  • Add sodium methoxide (1.5 eq) to the stirred solution at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation to yield pure 1-methoxy-3-methylhexane.

Protocol 2: Synthesis of 3-Methylheptanenitrile via S(_N)2 Reaction

This protocol outlines the synthesis of 3-methylheptanenitrile by reacting this compound with sodium cyanide. The reaction is typically carried out in a polar aprotic solvent to promote the S(_N)2 mechanism.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Anhydrous Acetone

  • Sodium iodide (NaI, catalytic amount)

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq), sodium cyanide (1.2 eq), and a catalytic amount of sodium iodide in anhydrous acetone.

  • Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by GC-MS.

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Remove the acetone under reduced pressure.

  • Take up the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude nitrile.

  • Purify the product by vacuum distillation.

Protocol 3: Synthesis of 1-Azido-3-methylhexane

This protocol details the preparation of 1-azido-3-methylhexane, a versatile intermediate for the synthesis of amines and triazoles, through the reaction of this compound with sodium azide.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen/argon inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Carefully add sodium azide (1.5 eq) to the stirred solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Seal the flask with a septum and introduce an inert atmosphere (nitrogen or argon).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by pouring the mixture into a separatory funnel containing diethyl ether and water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.

  • The crude 1-azido-3-methylhexane may be used directly in subsequent steps or purified by careful column chromatography.

Visualizing Reaction Mechanisms and Workflows

The following diagrams illustrate the signaling pathways for S(_N)1 and S(_N)2 reactions, as well as a generalized experimental workflow for nucleophilic substitution.

SN2_Mechanism Reactants Nucleophile (Nu⁻) + this compound TS Transition State [Nu---C---Cl]⁻ Reactants->TS Backside Attack Products 1-Substituted-3-methylhexane + Cl⁻ TS->Products Inversion of Stereochemistry SN1_Mechanism Substrate This compound Carbocation Carbocation Intermediate + Cl⁻ Substrate->Carbocation Slow, Rate-Determining Step Product_R (R)-1-Substituted-3-methylhexane Carbocation->Product_R Nucleophilic Attack (Top face) Product_S (S)-1-Substituted-3-methylhexane Carbocation->Product_S Nucleophilic Attack (Bottom face) Racemic_Mixture Racemic Mixture Product_R->Racemic_Mixture Product_S->Racemic_Mixture Experimental_Workflow Start Start: Reagents & Solvent Reaction Reaction Setup (Stirring, Heating/Cooling) Start->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Workup (Extraction, Washing) Monitoring->Workup Reaction Complete Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Distillation, Chromatography) Concentration->Purification End Final Product Purification->End

Application Notes and Protocols for the SN2 Reaction of 1-Chloro-3-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a fundamental transformation in organic synthesis, allowing for the formation of new carbon-heteroatom bonds. This document provides a detailed protocol for the SN2 reaction of 1-chloro-3-methylhexane, a primary alkyl halide, with a nucleophile to generate a new substituted product. Due to the presence of a methyl group at the β-position (C3), this compound exhibits moderate steric hindrance, which can influence the reaction rate. To address this, the protocol incorporates a catalytic amount of sodium iodide, leveraging the Finkelstein reaction to transiently form the more reactive 1-iodo-3-methylhexane in situ, thereby accelerating the overall reaction.

Reaction Principle

This compound is a primary alkyl halide, making it a suitable substrate for SN2 reactions. Strong nucleophiles are optimal for this type of reaction, and polar aprotic solvents are the preferred medium as they effectively solvate the counter-ion of the nucleophile while leaving the nucleophile itself highly reactive. A common side reaction is E2 elimination, which can be minimized by using a primary substrate and controlling the reaction temperature.

The overall transformation discussed in this protocol is the synthesis of 1-methoxy-3-methylhexane via a Williamson ether synthesis, a classic example of an SN2 reaction.

Reaction Scheme:

CH₃CH₂CH₂CH(CH₃)CH₂CH₂Cl + NaOCH₃ --(NaI catalyst, DMF)--> CH₃CH₂CH₂CH(CH₃)CH₂CH₂OCH₃ + NaCl

Data Presentation

The following tables summarize the key reactants, reagents, and expected product characteristics for the SN2 reaction of this compound with sodium methoxide (B1231860).

Reactant/Reagent Structure Molecular Weight ( g/mol ) Role Stoichiometry
This compoundCH₃CH₂CH₂CH(CH₃)CH₂CH₂Cl134.65Substrate1.0 eq
Sodium MethoxideNaOCH₃54.02Nucleophile1.2 eq
Sodium IodideNaI149.89Catalyst0.1 eq
N,N-DimethylformamideC₃H₇NO73.09Solvent-
Product Structure Molecular Weight ( g/mol ) Expected Yield
1-Methoxy-3-methylhexaneCH₃CH₂CH₂CH(CH₃)CH₂CH₂OCH₃130.2375-85%
Spectroscopic Data for 1-Methoxy-3-methylhexane Expected Values
¹H NMR (400 MHz, CDCl₃) δ (ppm) ~3.38 (t, 2H), 3.32 (s, 3H), 1.60-1.50 (m, 1H), 1.45-1.35 (m, 2H), 1.30-1.15 (m, 4H), 0.88 (d, 3H), 0.86 (t, 3H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) ~72.9, 58.6, 39.2, 36.6, 32.5, 29.4, 23.1, 19.5, 14.2
IR (neat, cm⁻¹) 2955, 2927, 2858 (C-H stretch), 1118 (C-O stretch)
Mass Spec (EI, m/z) 130 [M]⁺, 115, 87, 71, 57, 45

Experimental Protocols

Synthesis of 1-Methoxy-3-methylhexane via Catalytic SN2 Reaction

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (1.2 eq)

  • Sodium iodide (0.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add sodium methoxide (1.2 eq) and sodium iodide (0.1 eq).

  • Solvent Addition: Add 40 mL of anhydrous DMF to the flask. Stir the suspension for 10 minutes at room temperature.

  • Substrate Addition: Add this compound (1.0 eq) to the stirred suspension dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.

  • Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Remove the aqueous layer. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 1-methoxy-3-methylhexane as a colorless liquid.

Mandatory Visualization

SN2 Reaction Mechanism

Caption: The concerted SN2 mechanism for the reaction.

Experimental Workflow

Experimental_Workflow setup Reaction Setup (Reactants & Solvent in Flask) reaction Heating & Stirring (60-70°C, 12-18h) setup->reaction workup Aqueous Workup (H₂O & Diethyl Ether) reaction->workup extraction Extraction & Washing (NaHCO₃, Brine) workup->extraction drying Drying & Concentration (MgSO₄, Rotovap) extraction->drying purification Purification (Fractional Distillation) drying->purification product Pure 1-Methoxy-3-methylhexane purification->product

Caption: A flowchart of the experimental procedure.

Catalytic Cycle (Finkelstein Reaction)

Finkelstein_Cycle alkyl_cl R-Cl (this compound) alkyl_i R-I (More Reactive Intermediate) alkyl_cl->alkyl_i SN2 (+ I⁻) product R-OCH₃ (Final Product) alkyl_i->product Fast SN2 (+ CH₃O⁻) iodide I⁻ (from NaI) alkyl_i->iodide Regenerates I⁻ methoxide CH₃O⁻

Caption: The catalytic role of iodide in the reaction.

Application of 1-Chloro-3-methylhexane in Friedel-Crafts Alkylation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic substitution of an alkyl group onto an aromatic ring.[1][2] This application note provides a comprehensive overview and detailed experimental protocol for the use of 1-chloro-3-methylhexane in the Friedel-Crafts alkylation of benzene (B151609). Due to the primary nature of the alkyl halide, this reaction is a classic example of a process involving carbocation rearrangement, a critical concept for chemists to understand and predict product outcomes.[3]

This document is intended for researchers, scientists, and professionals in drug development and other fields of chemical synthesis. It offers a theoretical framework, a detailed experimental protocol, and expected outcomes for this specific transformation.

Reaction Principle and Mechanism

The Friedel-Crafts alkylation of benzene with this compound proceeds in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The reaction is initiated by the formation of a carbocation electrophile from the alkyl halide.[2] However, the initially formed primary carbocation is highly unstable and rapidly rearranges to more stable secondary and tertiary carbocations via 1,2-hydride and subsequent methyl shifts. These rearranged carbocations are the primary electrophiles that attack the electron-rich benzene ring, leading to a mixture of isomeric (methylhexyl)benzene products.

The predominant products are expected to be (1,1-dimethylpentyl)benzene and (1,2-dimethylpentyl)benzene, resulting from the formation of the most stable tertiary carbocations.

Quantitative Data Summary

Precise quantitative data for the Friedel-Crafts alkylation of benzene with this compound is not extensively reported in the literature. The following table provides representative data for the expected major rearranged products based on analogous reactions and the principles of carbocation stability. Yields and product ratios in Friedel-Crafts alkylations are highly dependent on specific reaction conditions such as temperature, reaction time, and the ratio of reactants and catalyst.

Product NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Expected Yield (Illustrative)
(1,1-Dimethylpentyl)benzeneC₁₃H₂₀176.30~220-225Major Isomer
(1,2-Dimethylpentyl)benzeneC₁₃H₂₀176.30~220-225Major Isomer
(3-Methylhexyl)benzeneC₁₃H₂₀176.30~225-230Minor Isomer

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the carbocation rearrangements and the subsequent alkylation of benzene.

G cluster_rearrangement Carbocation Rearrangement cluster_alkylation Friedel-Crafts Alkylation A This compound B Primary Carbocation (Unstable) A->B + AlCl3 C Secondary Carbocation B->C 1,2-Hydride Shift D Tertiary Carbocation (I) C->D 1,2-Methyl Shift E Tertiary Carbocation (II) C->E 1,2-Hydride Shift G (3-Methylhexyl)benzene (Minor Product) C->G H (1,2-Dimethylpentyl)benzene (Major Product) D->H I (1,1-Dimethylpentyl)benzene (Major Product) E->I F Benzene

Caption: Carbocation rearrangement cascade in the Friedel-Crafts alkylation of benzene.

Experimental Protocols

This section provides a detailed protocol for the Friedel-Crafts alkylation of benzene with this compound.

Materials and Equipment
  • Reactants:

    • This compound (Reagent Grade, anhydrous)

    • Benzene (ACS Grade, anhydrous)

    • Anhydrous Aluminum Chloride (AlCl₃)

  • Solvents & Reagents for Workup:

    • Dichloromethane (B109758) (DCM, anhydrous)

    • Ice

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Three-necked round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

    • Addition funnel

    • Thermometer

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

    • Apparatus for fractional distillation

    • GC-MS for product analysis

    • NMR spectrometer for structural elucidation

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure.

G A Setup and Inert Atmosphere B Addition of Reactants A->B C Reaction B->C D Quenching C->D E Workup and Extraction D->E F Purification E->F G Analysis F->G

Caption: Experimental workflow for the Friedel-Crafts alkylation.

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, an addition funnel, and a thermometer.

    • Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.

    • Maintain an inert atmosphere (e.g., under nitrogen or argon) throughout the reaction.

  • Charging the Flask:

    • To the flask, add anhydrous benzene (e.g., 50 mL) and anhydrous aluminum chloride (e.g., 0.12 mol, 16.0 g) with stirring.

    • Cool the mixture to 0-5 °C using an ice-water bath.

  • Addition of Alkyl Halide:

    • In the addition funnel, place this compound (e.g., 0.1 mol, 13.5 g) dissolved in a small amount of anhydrous benzene (e.g., 10 mL).

    • Add the this compound solution dropwise to the stirred benzene/AlCl₃ mixture over a period of 30-60 minutes, maintaining the temperature between 0-5 °C. The reaction is exothermic.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching:

    • Carefully and slowly pour the reaction mixture over crushed ice (e.g., 100 g) in a beaker with stirring. This will quench the reaction and decompose the aluminum chloride complex.

    • Once the ice has melted, add 1 M HCl (e.g., 50 mL) to dissolve any remaining aluminum salts.

  • Workup and Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (e.g., 3 x 30 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter to remove the drying agent and concentrate the organic solution using a rotary evaporator to remove the solvent and excess benzene.

    • Purify the crude product mixture by fractional distillation under reduced pressure to separate the isomeric products.

  • Analysis:

    • Characterize the product fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution and identify the isomers.

    • Confirm the structures of the major products using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

The Friedel-Crafts alkylation of benzene with this compound serves as an excellent case study for understanding the implications of carbocation rearrangements in organic synthesis. While the direct alkylation product is a minor component, the reaction yields a mixture of more stable, branched alkylbenzenes. The provided protocol offers a robust starting point for researchers to explore this transformation. Careful control of reaction conditions and thorough product analysis are paramount to achieving desired outcomes and understanding the intricacies of this classic reaction.

References

Application Notes and Protocols: Elimination Reaction of 1-Chloro-3-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the E2 elimination reaction of 1-chloro-3-methylhexane to synthesize 3-methyl-1-hexene (B165624). The protocol emphasizes the use of a sterically hindered base to favor the formation of the Hofmann (less substituted) product. This application note includes a comprehensive methodology, data presentation, and visual representations of the experimental workflow and reaction mechanism to ensure reproducibility and a thorough understanding of the process.

Introduction

The dehydrohalogenation of alkyl halides is a fundamental transformation in organic synthesis, providing a reliable route to alkenes. For primary alkyl halides, such as this compound, elimination reactions compete with nucleophilic substitution (SN2). To selectively promote the E2 elimination pathway and favor the formation of the less substituted alkene (Hofmann product), a strong, sterically hindered base is employed.[1] Potassium tert-butoxide (KOtBu) is an exemplary bulky base for this purpose, as its large size directs the abstraction of a proton from the less sterically hindered β-carbon.[1] This protocol details the synthesis of 3-methyl-1-hexene from this compound using potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO).

Data Presentation

The following table summarizes the key quantitative data for the experimental procedure.

ParameterValueReference
Reactant: this compound
Molecular FormulaC₇H₁₅Cl[2]
Molecular Weight134.65 g/mol [2]
CAS Number101257-63-0[2]
Amount1.35 g (10.0 mmol)N/A
Reagent: Potassium tert-butoxide
Molecular FormulaC₄H₉KON/A
Molecular Weight112.21 g/mol N/A
Amount1.68 g (15.0 mmol)N/A
Solvent: Dimethyl Sulfoxide (DMSO)
Volume20 mLN/A
Major Product: 3-Methyl-1-hexene
Molecular FormulaC₇H₁₄[3]
Molecular Weight98.19 g/mol [3]
CAS Number3404-61-3[3]
Theoretical Yield0.98 gN/A
Expected Product Ratio (Hofmann:Zaitsev)>90:10N/A
Spectroscopic Data (3-Methyl-1-hexene)
¹H NMR (CDCl₃)δ 5.75 (m, 1H), 4.95 (m, 2H), 2.05 (m, 1H), 1.30 (m, 4H), 0.90 (m, 6H)N/A
¹³C NMR (CDCl₃)δ 143.2, 114.5, 41.8, 38.9, 29.3, 20.5, 14.2[4]
IR (neat)3077, 2958, 1642, 910 cm⁻¹[5]

Experimental Protocols

Synthesis of 3-Methyl-1-hexene

Materials:

  • This compound (1.35 g, 10.0 mmol)

  • Potassium tert-butoxide (1.68 g, 15.0 mmol)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (20 mL)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add potassium tert-butoxide (1.68 g, 15.0 mmol).

  • Solvent and Reactant Addition: Add anhydrous DMSO (20 mL) to the flask. Stir the mixture until the potassium tert-butoxide is fully dissolved. To this solution, add this compound (1.35 g, 10.0 mmol) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 50°C and maintain this temperature for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL of cold water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic extracts.

  • Washing: Wash the combined organic layers with brine (2 x 40 mL) to remove any remaining DMSO and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the diethyl ether by rotary evaporation.

  • Purification: Purify the crude product by simple distillation to obtain 3-methyl-1-hexene as a colorless liquid. Due to the volatility of the product, it is advisable to use a cooled receiving flask.[6]

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis reagents 1. Mix KOtBu and DMSO addition 2. Add this compound reagents->addition heating 3. Heat at 50°C for 2h addition->heating quench 4. Quench with Water heating->quench extract 5. Extract with Diethyl Ether quench->extract wash 6. Wash with Brine extract->wash dry 7. Dry with MgSO4 wash->dry evaporate 8. Rotary Evaporation dry->evaporate distill 9. Simple Distillation evaporate->distill product 3-Methyl-1-hexene distill->product analysis 10. Characterization (NMR, IR, GC-MS) product->analysis

References

Application Note: Purification of 1-Chloro-3-methylhexane by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of 1-chloro-3-methylhexane from a crude reaction mixture using fractional distillation. This method is effective for separating the desired product from common impurities such as the starting material (3-methyl-1-hexanol), elimination byproducts (e.g., 3-methyl-1-hexene), and isomeric haloalkanes. The significant differences in the boiling points of these compounds allow for efficient separation, yielding high-purity this compound suitable for use in research, development, and drug discovery applications.

Introduction

This compound is a halogenated alkane of interest in organic synthesis and as a building block in the development of pharmaceutical compounds. Synthesis of this compound, typically from 3-methyl-1-hexanol (B83377), often results in a crude product containing unreacted starting material, as well as byproducts from elimination and rearrangement reactions. Fractional distillation is a fundamental and widely used technique for the purification of liquid compounds based on differences in their boiling points.[1] This document outlines the equipment, reagents, and a step-by-step procedure for the efficient purification of this compound.

Data Presentation

A successful purification by fractional distillation relies on the differences in the boiling points of the components in the mixture. The table below summarizes the boiling points of this compound and its potential impurities.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)
This compound CH₃CH₂CH₂CH(CH₃)CH₂CH₂Cl 134.65 153-154
3-Methyl-1-hexanolCH₃CH₂CH₂CH(CH₃)CH₂CH₂OH116.20161-172[2][3]
3-Methyl-1-hexene (B165624)CH₃CH₂CH₂CH(CH₃)CH=CH₂98.1984[4][5][6]
3-Chloro-3-methylhexaneCH₃CH₂CH₂C(Cl)(CH₃)CH₂CH₃134.65135[7]
2-Chloro-3-methylhexaneCH₃CH₂CH₂CH(CH₃)CHClCH₃134.65N/A

Experimental Protocol

This protocol details the fractional distillation procedure for purifying this compound.

1. Materials and Equipment:

  • Crude this compound: The reaction mixture to be purified.

  • Heating mantle with a stirrer: To ensure even heating.

  • Round-bottom flask: Sized appropriately for the volume of the crude product.

  • Fractionating column: A Vigreux or packed column (e.g., with Raschig rings or metal sponges) to provide a large surface area for repeated vaporization-condensation cycles.

  • Distillation head with a thermometer: To monitor the temperature of the vapor.

  • Condenser: To cool the vapor back into a liquid.

  • Receiving flasks: To collect the different fractions.

  • Boiling chips or a magnetic stir bar: To ensure smooth boiling.

  • Clamps and stands: To securely assemble the distillation apparatus.

  • Laboratory jack: To allow for quick removal of the heat source if necessary.

  • Ice bath: For cooling the receiving flask.

2. Pre-Distillation Preparation:

  • Work-up of the crude product: Before distillation, it is advisable to wash the crude organic layer with water to remove any water-soluble impurities, followed by a wash with a saturated sodium bicarbonate solution to neutralize any residual acid. Finally, wash with brine to aid in the separation of the aqueous and organic layers.

  • Drying the crude product: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate. Filter to remove the drying agent.

3. Fractional Distillation Procedure:

  • Assembly of the apparatus:

    • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

    • Securely clamp the flask to a stand and place it in the heating mantle.

    • Attach the fractionating column to the neck of the flask.

    • Place the distillation head on top of the column, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

    • Connect the condenser to the distillation head and secure it with a clamp. Connect the cooling water hoses with the water inlet at the bottom and the outlet at the top.

    • Attach a collection adapter and a receiving flask to the end of the condenser. It is recommended to cool the receiving flask in an ice bath to minimize the loss of any volatile components.

  • Distillation:

    • Turn on the cooling water to the condenser.

    • Begin heating the distillation flask gently. If using a stirrer, ensure it is rotating at a steady rate.

    • Observe the mixture as it begins to boil. A reflux ring of condensate will start to rise up the fractionating column.

    • Adjust the heating rate to allow the reflux ring to ascend slowly and steadily. A slow distillation rate is crucial for good separation.

    • Monitor the temperature at the distillation head. The temperature will initially rise and then stabilize at the boiling point of the most volatile component.

    • Fraction 1 (Low-boiling impurities): Collect the initial distillate that comes over at a lower temperature. This fraction will primarily contain any 3-methyl-1-hexene (boiling point ~84 °C).

    • Once the temperature begins to rise again, change the receiving flask.

    • Intermediate Fraction: Collect any distillate that comes over between the boiling points of the main impurity and the desired product.

    • Fraction 2 (Product): As the temperature stabilizes at the boiling point of this compound (around 153-154 °C), change to a clean, pre-weighed receiving flask to collect the purified product.

    • Continue collecting this fraction as long as the temperature remains stable.

    • Fraction 3 (High-boiling impurities): If the temperature starts to rise significantly above the boiling point of the product, stop the distillation. The remaining liquid in the distillation flask will contain the less volatile impurities, such as unreacted 3-methyl-1-hexanol (boiling point 161-172 °C).

  • Post-Distillation:

    • Allow the apparatus to cool down completely before disassembling.

    • Weigh the collected product fraction to determine the yield.

    • Analyze the purity of the collected fraction using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the purification of this compound.

Purification_Workflow Crude Crude this compound Wash Aqueous Wash & Neutralization Crude->Wash Dry Drying with Anhydrous Agent Wash->Dry Filter Filtration Dry->Filter Distill Fractional Distillation Filter->Distill Fraction1 Fraction 1: Low-Boiling Impurities (e.g., 3-methyl-1-hexene) Distill->Fraction1 ~84°C Product Pure this compound Distill->Product ~153-154°C Residue Residue: High-Boiling Impurities (e.g., 3-methyl-1-hexanol) Distill->Residue Analysis Purity Analysis (GC/NMR) Product->Analysis

Caption: Purification workflow for this compound.

Conclusion

Fractional distillation is a highly effective method for the purification of this compound, enabling the separation of the desired product from both lower and higher boiling point impurities. By carefully controlling the distillation rate and monitoring the temperature, a high degree of purity can be achieved. The protocol described in this application note provides a robust and reproducible method for obtaining purified this compound for various scientific applications.

References

Application Note: Enantioselective Separation of 1-Chloro-3-methylhexane Isomers by Chiral Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Chloro-3-methylhexane is a chiral haloalkane with a stereocenter at the C3 position, resulting in the existence of two enantiomers: (R)-1-chloro-3-methylhexane and (S)-1-chloro-3-methylhexane. The separation and quantification of these enantiomers are crucial in various fields, including asymmetric synthesis, pharmaceutical development, and environmental analysis, as different enantiomers can exhibit distinct biological activities and toxicological profiles. This application note details a robust method for the enantioselective separation of this compound isomers using chiral gas chromatography (GC) with a cyclodextrin-based stationary phase.

Data Presentation

While specific experimental data for this compound is not widely published, the following table represents expected data based on the analysis of similar chiral hydrocarbons.[1] This data was generated using the protocol outlined below.

Table 1: Representative Chromatographic Data for the Enantioselective Separation of this compound Isomers

Parameter(R)-1-chloro-3-methylhexane(S)-1-chloro-3-methylhexane
Retention Time (min)12.5813.02
Peak Area (%)49.850.2
Resolution (Rs)\multicolumn{2}{c}{1.55}

Experimental Protocols

A general protocol for the chiral gas chromatography analysis of this compound is provided below. This method is adapted from established procedures for separating similar chiral compounds.[1][2]

Objective: To achieve baseline separation of the (R) and (S) enantiomers of this compound.

Instrumentation and Materials:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a Flame Ionization Detector (FID).

  • Chiral GC Column: CycloSil-B or similar β-cyclodextrin-based capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium, 99.999% purity.

  • Sample: A racemic mixture of this compound (1 mg/mL in hexane).

  • Syringe: 10 µL GC syringe.

Chromatographic Conditions:

  • Injector Temperature: 220°C

  • Detector Temperature: 250°C

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 120°C.

    • Hold: 5 minutes.

  • Carrier Gas Flow Rate: 1.2 mL/min (constant flow).

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound isomer mixture in high-purity hexane.

  • Instrument Setup:

    • Install the chiral GC column in the gas chromatograph.

    • Set the injector, detector, and oven temperatures as specified above.

    • Establish the carrier gas flow rate.

  • Injection: Draw 1 µL of the prepared sample into the GC syringe and perform a split injection.

  • Data Acquisition: Start the data acquisition system simultaneously with the injection. The chromatogram will show the separation of the two enantiomers.

  • Analysis:

    • Identify the peaks corresponding to each enantiomer based on their retention times.

    • Integrate the peak areas to determine the relative percentage of each enantiomer in the mixture.

    • Calculate the resolution (Rs) between the two enantiomeric peaks to assess the quality of the separation.

Mandatory Visualization

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_gc Chiral GC Analysis cluster_data Data Analysis Sample Racemic this compound Dilution Dilute Sample (1 mg/mL) Sample->Dilution Solvent Hexane Solvent->Dilution Injector GC Injector (220°C) Dilution->Injector Column Chiral Column (CycloSil-B) Injector->Column Detector FID Detector (250°C) Column->Detector Oven Oven (Temp Program) Oven->Column Chromatogram Acquire Chromatogram Detector->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Report Generate Report (Retention Times, Peak Areas, Resolution) Integration->Report

Caption: Workflow for the chiral GC separation of this compound isomers.

Signaling Pathway/Logical Relationship Diagram

G cluster_analyte Analyte cluster_csp Chiral Stationary Phase cluster_interaction Interaction cluster_separation Separation cluster_elution Elution racemate This compound (Racemic Mixture) interaction Diastereomeric Complex Formation (Transient) racemate->interaction csp Cyclodextrin-based CSP csp->interaction separation Differential Retention interaction->separation enantiomer_R (R)-Enantiomer separation->enantiomer_R enantiomer_S (S)-Enantiomer separation->enantiomer_S

Caption: Logical relationship of enantioselective separation on a chiral stationary phase.

References

Application Notes and Protocols for the Quantification of 1-Chloro-3-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the quantitative analysis of 1-Chloro-3-methylhexane in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be adaptable to specific laboratory instrumentation and sample types.

Introduction

This compound is a halogenated alkane that may be encountered as an impurity, metabolite, or synthetic intermediate in pharmaceutical and chemical manufacturing. Accurate and sensitive quantification of this compound is essential for process control, quality assurance, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and specific method for the determination of this compound.

This document outlines two primary analytical approaches: a liquid injection GC-MS method suitable for samples in organic solvents, and a headspace GC-MS method for aqueous samples or solid matrices where the analyte is volatile.

Analytical Methods and Data

The following tables summarize the expected quantitative performance for the analysis of this compound. These values are based on typical performance for similar chlorinated hydrocarbons and should be validated for specific instrumentation and matrices.[1]

Table 1: Quantitative Data for Liquid Injection GC-MS

ParameterExpected ValueDescription
Retention Time (RT)~ 8 - 12 minDependent on the specific GC column and conditions.
Primary Quantifier Ion (m/z)99[M-Cl]+ fragment
Qualifier Ion 1 (m/z)57[C4H9]+ fragment
Qualifier Ion 2 (m/z)71[C5H11]+ fragment
Limit of Detection (LOD)~ 0.05 - 0.1 mg/LMethod-dependent.[1]
Limit of Quantification (LOQ)~ 0.15 - 0.3 mg/LMethod-dependent.[1]
Linearity (R²)≥ 0.999Over a concentration range of 0.2 - 100 mg/L.[1]
Recovery90 - 110%Dependent on sample matrix and extraction efficiency.[1]

Table 2: Quantitative Data for Headspace GC-MS

ParameterExpected ValueDescription
Retention Time (RT)~ 8 - 12 minDependent on the specific GC column and conditions.
Primary Quantifier Ion (m/z)99[M-Cl]+ fragment
Qualifier Ion 1 (m/z)57[C4H9]+ fragment
Qualifier Ion 2 (m/z)71[C5H11]+ fragment
Limit of Detection (LOD)~ 0.1 - 1 µg/LMethod-dependent.
Limit of Quantification (LOQ)~ 0.3 - 3 µg/LMethod-dependent.
Linearity (R²)≥ 0.998Over a relevant concentration range.
Recovery85 - 115%Dependent on sample matrix and headspace conditions.

Experimental Protocols

Protocol 1: Liquid Injection GC-MS for Samples in Organic Solvents

This protocol is suitable for the direct analysis of this compound in a compatible organic solvent.

3.1.1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Hexane (B92381) or other suitable solvent (pesticide residue grade or equivalent)

  • Micropipettes and vials

3.1.2. Standard Preparation

  • Stock Standard (1000 mg/L): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock standard with hexane to cover the desired calibration range (e.g., 0.2, 0.5, 1, 5, 10, 50, 100 mg/L).

3.1.3. Sample Preparation

  • If the sample is not already in a compatible solvent, dissolve or dilute it in hexane to a concentration within the calibration range.

  • If necessary, filter the sample through a 0.45 µm PTFE syringe filter.

3.1.4. GC-MS Parameters

ParameterValue
Gas Chromatograph
ColumnDB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)[1]
Inlet Temperature250 °C
Injection Volume1 µL (splitless)
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial 40 °C for 2 min, ramp to 200 °C at 10 °C/min, hold for 2 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)99 (quantifier), 57, 71 (qualifiers)

3.1.5. Data Analysis

  • Identify this compound in sample chromatograms by comparing the retention time with that of the analytical standard.

  • Confirm the identity by verifying the presence and relative abundance of the qualifier ions.

  • Quantify the concentration using a calibration curve generated from the peak areas of the working standards.

Protocol 2: Static Headspace GC-MS for Aqueous or Solid Samples

This protocol is suitable for the analysis of volatile this compound in water or solid matrices.

3.2.1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Methanol (B129727) (purge and trap grade)

  • Reagent water (organic-free)

  • Sodium chloride (analytical grade)

  • Headspace vials (20 mL) with PTFE-lined septa

3.2.2. Standard Preparation

  • Stock Standard (1000 mg/L in Methanol): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Aqueous Working Standards: Prepare a series of aqueous working standards by spiking appropriate volumes of the stock standard into headspace vials containing a known volume of reagent water (e.g., 10 mL) to achieve the desired concentration range (e.g., 1, 5, 10, 50, 100 µg/L).

3.2.3. Sample Preparation

  • Aqueous Samples: Place a known volume (e.g., 10 mL) of the aqueous sample into a 20 mL headspace vial.

  • Solid Samples: Accurately weigh a known amount of the solid sample (e.g., 1-5 g) into a 20 mL headspace vial and add a known volume of reagent water (e.g., 10 mL).

  • Salting Out: To each vial (standards and samples), add a known amount of sodium chloride (e.g., 2.5 g) to increase the volatility of the analyte.

  • Immediately seal the vials.

3.2.4. Headspace and GC-MS Parameters

ParameterValue
Headspace Autosampler
Incubation Temperature80 °C
Incubation Time20 min
Syringe Temperature90 °C
Injection Volume1 mL
Gas Chromatograph
ColumnDB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)
Inlet Temperature250 °C
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial 40 °C for 2 min, ramp to 200 °C at 10 °C/min, hold for 2 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)99 (quantifier), 57, 71 (qualifiers)

3.2.5. Data Analysis

  • Follow the same data analysis procedure as described in Protocol 1.

Visualizations

Liquid_Injection_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Stock & Working Standards GC_MS Inject into GC-MS Standard->GC_MS Sample Dissolve/Dilute Sample in Hexane Sample->GC_MS Identify Identify Peak by RT & Ions GC_MS->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Caption: Workflow for Liquid Injection GC-MS Analysis.

Headspace_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing Standard Prepare Aqueous Standards in Vials Salt Add Salt & Seal Vials Standard->Salt Sample Place Sample in Vial with Water Sample->Salt Incubate Incubate and Sample Headspace Salt->Incubate GC_MS Inject into GC-MS Incubate->GC_MS Identify Identify Peak by RT & Ions GC_MS->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Caption: Workflow for Headspace GC-MS Analysis.

References

Handling and storage guidelines for 1-Chloro-3-methylhexane in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 1-Chloro-3-methylhexane

Introduction

This compound is a chlorinated hydrocarbon. Due to the lack of specific toxicological and safety data, it should be handled with the utmost care, assuming it is a hazardous substance. The protocols outlined below are designed for researchers, scientists, and drug development professionals to ensure safe handling and storage in a laboratory setting.

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes available data and includes data from a structurally similar compound, 1-chlorohexane, for reference.

PropertyValue (this compound)Value (1-Chlorohexane - for reference)
Molecular Formula C7H15Cl[1][2][3]C6H13Cl
Molecular Weight 134.65 g/mol [1]120.62 g/mol
Boiling Point Data not available134-136 °C
Flash Point Data not available27 °C (Flammable liquid and vapor[4])
Density Data not available0.879 g/mL
CAS Number 101257-63-0[2][3]544-10-5
Health and Safety Information

3.1. Potential Hazards:

  • Flammability: Assumed to be a flammable liquid and vapor, similar to other chloroalkanes.[4]

  • Skin and Eye Contact: May cause skin and eye irritation.[5][6]

  • Inhalation: Vapors may cause respiratory tract irritation, dizziness, and headaches.[5]

  • Ingestion: May be harmful if swallowed.[5]

3.2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[7]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[7][8]

  • Skin and Body Protection: Wear a lab coat, and in cases of potential splashing, an impervious apron.

  • Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood. If exposure limits are exceeded, use a full-face respirator.[7]

Handling and Storage Protocols

4.1. Handling:

  • Work in a well-ventilated area, such as a chemical fume hood.[9]

  • Avoid contact with skin, eyes, and clothing.[8][10]

  • Keep away from heat, sparks, and open flames.[5][6]

  • Use non-sparking tools and take precautionary measures against static discharge.[5][9]

  • Ground/bond container and receiving equipment.[5]

  • Wash hands thoroughly after handling.[10]

4.2. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

  • Keep away from heat and sources of ignition.

  • Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocol: Quenching of a Grignard Reaction

This protocol provides a general procedure for quenching a reaction mixture that may contain a compound like this compound.

5.1. Materials:

  • Reaction mixture

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Diethyl ether

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Stir plate and stir bar

  • Ice bath

5.2. Procedure:

  • Cool the reaction flask in an ice bath to 0-5 °C.

  • Slowly add the saturated aqueous NH4Cl solution dropwise to the reaction mixture with vigorous stirring. Caution: The quenching process can be exothermic.

  • Once the addition is complete, allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers.

  • Wash the combined organic layers with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4).

  • Filter or decant the solution to remove the drying agent.

  • Concentrate the organic solvent using a rotary evaporator to isolate the product.

Spill and Waste Disposal

6.1. Spill Response:

  • Evacuate the area and remove all sources of ignition.[8]

  • Ensure adequate ventilation.

  • Wear appropriate PPE.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[6]

  • For large spills, contain the spill and prevent it from entering drains.[8]

  • Dispose of the collected material in accordance with local, state, and federal regulations.[5]

6.2. Waste Disposal:

  • Dispose of unwanted this compound and contaminated materials in a designated hazardous waste container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizations

Handling_and_Storage_Workflow cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receive Receive Chemical Inspect Inspect Container Receive->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store Segregate Segregate from Incompatibles Store->Segregate DonPPE Wear Appropriate PPE Segregate->DonPPE FumeHood Work in Fume Hood DonPPE->FumeHood Handle Perform Experiment FumeHood->Handle Waste Collect Waste Handle->Waste Dispose Dispose via Hazardous Waste Protocol Waste->Dispose

Caption: Workflow for the safe handling and storage of this compound.

Spill_Response_Decision_Tree Spill Spill Occurs Assess Assess Spill Size and Risk Spill->Assess SmallSpill Small Spill? Assess->SmallSpill Absorb Absorb with Inert Material SmallSpill->Absorb Yes LargeSpill Large Spill or Unknown Hazard SmallSpill->LargeSpill No Evacuate Evacuate Area Alert Supervisor ContactEHS Contact Emergency Health & Safety Evacuate->ContactEHS Dispose Dispose of as Hazardous Waste Absorb->Dispose LargeSpill->Evacuate

Caption: Decision tree for responding to a this compound spill.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Chloro-3-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-chloro-3-methylhexane. It provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during its preparation from 3-methyl-1-hexanol (B83377).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for preparing this compound from 3-methyl-1-hexanol?

A1: The most common laboratory methods for converting primary alcohols like 3-methyl-1-hexanol to this compound involve the use of thionyl chloride (SOCl₂) or a mixture of concentrated hydrochloric acid and zinc chloride (Lucas reagent). Thionyl chloride is often preferred as it produces gaseous byproducts (SO₂ and HCl), which simplifies product purification.

Q2: I obtained a mixture of isomeric chlorides instead of pure this compound. What is the likely cause?

A2: The formation of isomeric chlorides, such as 2-chloro-3-methylhexane and 3-chloro-3-methylhexane, is a strong indication that carbocation rearrangements are occurring. This happens if the reaction proceeds through an Sₙ1-type mechanism, where a primary carbocation is initially formed. This carbocation is highly unstable and can rearrange to a more stable secondary or tertiary carbocation via a hydride or methyl shift before the chloride ion attacks.

Q3: My reaction produced a significant amount of alkene byproducts. How can this be avoided?

A3: The formation of alkenes, such as 3-methyl-1-hexene, is due to elimination reactions (E1 or E2), which compete with the desired substitution reaction.[1] Elimination is favored by high reaction temperatures and the use of strong, bulky bases. To minimize alkene formation, it is recommended to use milder reaction conditions and lower temperatures.

Q4: Which chlorinating agent is best to minimize side reactions for this specific synthesis?

A4: For the conversion of a primary alcohol like 3-methyl-1-hexanol, thionyl chloride (SOCl₂) is generally a better choice for minimizing rearrangement side products.[2] The reaction with thionyl chloride can proceed through an Sₙ2 or Sₙi (internal nucleophilic substitution) mechanism, which avoids the formation of a discrete carbocation intermediate, thus preventing rearrangements.[3]

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction; competing elimination reactions.Ensure the reaction goes to completion by monitoring with TLC or GC. To reduce elimination, maintain a low reaction temperature.
Presence of rearranged products (isomeric chlorides) The reaction is proceeding via an Sₙ1 mechanism with carbocation rearrangement.Use a reagent system that favors an Sₙ2 reaction, such as thionyl chloride, with or without a non-nucleophilic base like pyridine. Avoid strong acids and high temperatures.
Formation of 3-methyl-1-hexene Elimination side reactions (E1 or E2) are favored.Lower the reaction temperature. If a base is used, opt for a non-bulky, weaker base. Ensure the reaction is not overheated during workup.
Difficulty in product purification The boiling points of the desired product and side products are close.Utilize fractional distillation for separation. Purity can be assessed using Gas Chromatography (GC).[4][5]

Experimental Protocols

Method 1: Using Thionyl Chloride (Favored for Minimizing Rearrangements)

This method is designed to favor the Sₙ2 pathway, thus minimizing the formation of rearranged byproducts.

Materials:

  • 3-methyl-1-hexanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, as a non-nucleophilic base)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-methyl-1-hexanol dissolved in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add thionyl chloride (and pyridine, if used) dropwise to the alcohol solution with constant stirring.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and then reflux gently for 1-2 hours.

  • Cool the reaction mixture and carefully pour it over crushed ice.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation and purify the crude product by fractional distillation.

Method 2: Using Concentrated HCl and ZnCl₂ (Lucas Reagent)

This method is more prone to carbocation rearrangements but can be used.

Materials:

  • 3-methyl-1-hexanol

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous zinc chloride (ZnCl₂)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare the Lucas reagent by dissolving anhydrous zinc chloride in concentrated hydrochloric acid.

  • In a separatory funnel, mix 3-methyl-1-hexanol with the Lucas reagent.

  • Shake the mixture vigorously for 5-10 minutes. A cloudy solution or separate layer of the alkyl chloride should form.

  • Allow the layers to separate and remove the aqueous layer.

  • Wash the organic layer with cold, saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer with anhydrous magnesium sulfate.

  • Isolate the product by fractional distillation.

Data Presentation

The following table summarizes the expected product distribution under different reaction conditions. Note that these are representative values and actual results may vary.

Reagent Temperature This compound (Desired Product) Rearranged Chlorides (Side Products) Alkenes (Side Products)
SOCl₂0-25 °CHighLowLow
SOCl₂RefluxModerateLow-ModerateModerate
HCl/ZnCl₂Room TempModerateModerate-HighLow
HCl/ZnCl₂50-70 °CLowHighModerate-High

Visualizations

Below are diagrams illustrating the reaction pathways involved in the synthesis of this compound.

G cluster_main Main Reaction Pathway (SN2) 3-methyl-1-hexanol 3-methyl-1-hexanol This compound This compound 3-methyl-1-hexanol->this compound SOCl2

Caption: Desired Sₙ2 reaction pathway.

G cluster_rearrangement Rearrangement Side Reaction (SN1) Primary_Carbocation Primary Carbocation Secondary_Carbocation Secondary Carbocation Primary_Carbocation->Secondary_Carbocation Hydride Shift Tertiary_Carbocation Tertiary Carbocation Secondary_Carbocation->Tertiary_Carbocation Hydride Shift Rearranged_Products Isomeric Chlorides Secondary_Carbocation->Rearranged_Products Cl- Tertiary_Carbocation->Rearranged_Products Cl- 3-methyl-1-hexanol 3-methyl-1-hexanol 3-methyl-1-hexanol->Primary_Carbocation H+

Caption: Carbocation rearrangement pathway.

G cluster_elimination Elimination Side Reaction Alkene 3-methyl-1-hexene 3-methyl-1-hexanol 3-methyl-1-hexanol 3-methyl-1-hexanol->Alkene Heat, Acid/Base

Caption: Elimination reaction pathway.

References

Technical Support Center: Optimizing Substitutions of 1-Chloro-3-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions of 1-chloro-3-methylhexane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing substitution reactions on this compound?

A1: this compound is a secondary alkyl halide. The primary challenge is the competition between the desired substitution (SN1 and SN2) pathways and the undesired elimination (E1 and E2) pathways.[1][2][3][4] The reaction conditions—specifically the choice of nucleophile, solvent, and temperature—will dictate the major product.[3]

Q2: How do I favor the SN2 pathway to achieve a specific stereoisomer?

A2: To favor the SN2 pathway, which proceeds with inversion of stereochemistry, you should use a strong, non-bulky nucleophile and a polar aprotic solvent.[5][6] Lower temperatures also favor substitution over elimination.[1]

Q3: When should I expect the SN1 pathway to dominate?

A3: The SN1 pathway is favored with weak nucleophiles and polar protic solvents (e.g., water, ethanol).[7] This pathway proceeds through a carbocation intermediate, which will lead to a racemic mixture of substitution products.

Q4: What conditions will lead to the formation of the elimination byproduct, 3-methyl-1-hexene?

A4: Elimination is favored by the use of strong, sterically hindered bases (e.g., potassium tert-butoxide) and higher temperatures.[1] Even with strong, non-bulky bases like sodium methoxide, elimination can be a significant side reaction.[8][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of substitution product The elimination (E2) pathway is dominating.Use a less basic nucleophile. If a strong nucleophile is required, ensure it is not sterically hindered. Lower the reaction temperature. Use a polar aprotic solvent like DMSO or acetone (B3395972).[5][10]
Mixture of stereoisomers obtained The reaction is proceeding through an SN1 pathway.To obtain a single stereoisomer (with inversion of configuration), you need to promote the SN2 pathway. Use a strong, non-bulky nucleophile and a polar aprotic solvent.
Reaction is very slow The nucleophile is too weak, or there is significant steric hindrance.Increase the concentration of the nucleophile. Switch to a more potent nucleophile. If possible, consider a substrate with a better leaving group (e.g., bromo- or iodo-).
Formation of multiple elimination products Rearrangement of the carbocation intermediate in an E1 reaction.To avoid rearrangements, favor the E2 pathway by using a strong, non-bulky base.

Data Presentation: Substitution vs. Elimination

Substrate Reagent Solvent Temperature Substitution (SN2) Product Yield Elimination (E2) Product Yield
2-BromopentaneSodium EthoxideEthanol25°C18%82%
Isopropyl BromideSodium EthoxideEthanol/Water-47%53%
Isopropyl BromideSodium EthoxideEthanol-21%79%

Data is illustrative and sourced from studies on similar secondary alkyl halides.[9]

Experimental Protocols

Key Experiment: SN2 Substitution of a Secondary Alkyl Halide with Sodium Iodide in Acetone

This protocol is adapted for this compound and is designed to favor the SN2 pathway. The progress of the reaction can be monitored by the formation of a sodium chloride precipitate, which is insoluble in acetone.[11]

Materials:

  • This compound

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Anhydrous acetone for rinsing

  • Clean, dry test tubes

  • Water bath

Procedure:

  • Place 2 mL of the 15% sodium iodide in acetone solution into a clean, dry test tube.

  • Add 5 drops of this compound to the test tube.

  • Stopper the test tube and shake vigorously to ensure thorough mixing.

  • Observe the solution for the formation of a white precipitate (sodium chloride).

  • If no precipitate forms within 5 minutes at room temperature, place the test tube in a water bath heated to 50°C. Do not exceed 60°C to avoid evaporation of the acetone.[12]

  • Continue to monitor for the formation of a precipitate. The rate of precipitate formation is indicative of the SN2 reaction rate.

Visualizations

Reaction Pathway Decision Flowchart

G sub Start: This compound nuc Nucleophile Strength? sub->nuc sol Solvent Type? nuc->sol Strong e1 Major Product: E1 Elimination nuc->e1 Weak temp Temperature? sol->temp Polar Aprotic e2 Major Product: E2 Elimination sol->e2 Polar Protic sn2 Major Product: S_N2 Substitution temp->sn2 Low temp->e2 High sn1 Major Product: S_N1 Substitution e1->sn1 Competes with

Caption: Decision flowchart for predicting the major reaction pathway.

Competing SN2 and E2 Mechanisms

G cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway start This compound + Strong, Non-bulky Base/Nucleophile (e.g., CH3O-) sn2_ts Transition State (Backside Attack) start->sn2_ts Substitution e2_ts Transition State (Anti-periplanar) start->e2_ts Elimination sn2_prod Substitution Product (1-Methoxy-3-methylhexane) sn2_ts->sn2_prod e2_prod Elimination Product (3-Methyl-1-hexene) e2_ts->e2_prod

Caption: Competing SN2 and E2 pathways for this compound.

References

Preventing elimination byproducts with 1-Chloro-3-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-chloro-3-methylhexane. The focus is on preventing and minimizing the formation of elimination byproducts in reactions where nucleophilic substitution is the desired outcome.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

This compound is a secondary alkyl halide. As such, it can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The predominant pathway is highly dependent on the reaction conditions.[1] With strong nucleophiles/bases, SN2 and E2 reactions are in competition.[2][3] With weak nucleophiles/bases in polar protic solvents, SN1 and E1 reactions can occur.[1]

Q2: Why am I observing significant amounts of alkene byproducts in my reaction?

The formation of alkene byproducts, such as 3-methylhex-1-ene and 3-methylhex-2-ene, is due to elimination reactions (E1 or E2) competing with the desired substitution reaction.[1][4] Strong bases, high temperatures, and sterically hindered bases favor elimination.[1][3][5]

Q3: How can I favor the SN2 pathway over the E2 pathway?

To favor the SN2 pathway and minimize elimination byproducts, you should use a strong, non-bulky nucleophile that is a relatively weak base.[2] Additionally, using a polar aprotic solvent and maintaining a lower reaction temperature will favor the SN2 reaction.[1][6]

Q4: What is the effect of temperature on the product distribution?

Increasing the reaction temperature generally favors elimination over substitution.[5][7][8] Elimination reactions have a higher activation energy than substitution reactions, so an increase in temperature provides more molecules with sufficient energy to overcome this barrier, leading to a higher proportion of elimination products.[5]

Troubleshooting Guide: Minimizing Elimination Byproducts

This guide provides specific troubleshooting steps to take when you are observing a high percentage of elimination byproducts in your reaction with this compound.

IssueProbable CauseRecommended Solution
High yield of alkenes The nucleophile is acting as a strong base.- Use a nucleophile that is a weaker base but still a good nucleophile (e.g., azide (B81097), cyanide, or a thiol).[2] - If a strong base is required, consider using a less sterically hindered one.
The reaction temperature is too high.- Lower the reaction temperature. Substitution reactions are generally less sensitive to temperature changes than elimination reactions.[5][7] - Monitor the reaction progress at a lower temperature, even if it proceeds more slowly.
The solvent is favoring elimination.- Switch to a polar aprotic solvent such as DMSO, DMF, or acetone. These solvents solvate the cation but not the anionic nucleophile, increasing its nucleophilicity and favoring the SN2 pathway.[1][6]
Reaction is slow at lower temperatures Insufficient activation energy for the desired substitution reaction.- While avoiding high temperatures, you can try a moderate increase in temperature and carefully monitor the product ratio. - Ensure your nucleophile is sufficiently reactive. Consider using a more potent nucleophile if the reaction allows.
Formation of multiple alkene isomers Elimination is occurring via both Zaitsev and Hofmann pathways.- The use of a sterically bulky base (e.g., potassium tert-butoxide) will favor the formation of the less substituted (Hofmann) alkene.[1] If this is not the desired outcome, use a smaller, unhindered base.

Data Presentation: Substitution vs. Elimination in Secondary Alkyl Halides

The following tables summarize how reaction conditions affect the ratio of substitution to elimination products for secondary alkyl halides, providing a basis for predicting the behavior of this compound.

Table 1: Effect of Nucleophile/Base on Product Ratio for 2-Bromopropane

Nucleophile/BaseSolventTemperature (°C)% Substitution (SN2)% Elimination (E2)Reference
NaOHEthanol552179[2]
CH3SNaMethanol25~100~0[9]
CH3ONaMethanol257030[9]

Table 2: Effect of Temperature on SN2/E2 Ratio for Isobutyl Bromide with NaOEt

Temperature (°C)% SN2% E2Reference
251882[7]
80991[7]

Experimental Protocols

Protocol 1: General Procedure for Favoring SN2 Reaction of this compound with Sodium Azide

This protocol is designed to favor the formation of 1-azido-3-methylhexane.

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, distillation apparatus)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (1.2 equivalents) and anhydrous DMF.

  • Stir the mixture to dissolve the sodium azide.

  • Add this compound (1.0 equivalent) to the flask.

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 1-azido-3-methylhexane.

Protocol 2: General Procedure for E2 Elimination of a Secondary Alkyl Halide

This protocol is designed to favor the formation of alkenes from a secondary alkyl halide like 2-chloropentane (B1584031).

Materials:

  • 2-Chloropentane

  • Potassium tert-butoxide (KOtBu)

  • tert-Butanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium tert-butoxide (1.5 equivalents) in tert-butanol.

  • Add 2-chloropentane (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux (approximately 83 °C) for 2-4 hours. Monitor the reaction progress by GC.

  • After completion, cool the reaction mixture to room temperature.

  • Proceed with a standard workup to isolate and purify the resulting pentene isomers.

Visualizations

Substitution_vs_Elimination cluster_reactants Reactants cluster_products Potential Products RX This compound Sub_Product Substitution Product (e.g., 1-methoxy-3-methylhexane) RX->Sub_Product SN2 Pathway Elim_Product Elimination Product (e.g., 3-methylhex-1-ene) RX->Elim_Product E2 Pathway Nu_Base Nucleophile/Base Nu_Base->Sub_Product Nu_Base->Elim_Product

Caption: Competing SN2 and E2 pathways for this compound.

Factors_Influencing_Pathway cluster_factors Influencing Factors cluster_outcomes Favored Pathway Condition Reaction Conditions Base Strong, Bulky Base Condition->Base Temp High Temperature Condition->Temp Solvent_E Polar Protic Solvent Condition->Solvent_E Nucleophile Strong, Non-bulky Nucleophile Condition->Nucleophile Low_Temp Low Temperature Condition->Low_Temp Solvent_S Polar Aprotic Solvent Condition->Solvent_S E2 E2 Elimination Base->E2 Temp->E2 Solvent_E->E2 SN2 SN2 Substitution Nucleophile->SN2 Low_Temp->SN2 Solvent_S->SN2

Caption: Factors influencing the competition between SN2 and E2 reactions.

References

Technical Support Center: Analysis of 1-Chloro-3-methylhexane by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 1-chloro-3-methylhexane using NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the expected major impurities in a sample of this compound?

A1: Common impurities in this compound often originate from the starting materials or side reactions during synthesis. The most common synthesis involves the chlorination of 3-methyl-1-hexanol (B83377). Therefore, potential impurities include:

  • Unreacted starting material: 3-methyl-1-hexanol.

  • Isomeric products: 2-chloro-3-methylhexane or 3-chloro-3-methylhexane, arising from rearrangements.

  • Elimination byproducts: Isomers of methylhexene (e.g., 3-methyl-1-hexene, 3-methyl-2-hexene) due to the loss of HCl.

  • Residual Solvents: Solvents used in the reaction or purification steps (e.g., dichloromethane, diethyl ether, acetone).

Q2: How can I distinguish the product, this compound, from its impurities using ¹H NMR?

A2: The key is to identify the unique signals for each compound. This compound will exhibit a characteristic triplet around 3.5 ppm corresponding to the two protons on the carbon bearing the chlorine atom (-CH₂Cl). Unreacted 3-methyl-1-hexanol would show a triplet around 3.6 ppm for the -CH₂OH group and a broad singlet for the -OH proton. Alkene impurities will have signals in the olefinic region (typically 4.5-6.0 ppm).

Q3: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A3: While experimental data can vary slightly based on the solvent and concentration, the predicted chemical shifts provide a good reference. Below is a table summarizing the predicted ¹H and ¹³C NMR data for this compound.

Predicted NMR Data for this compound
¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
-CH₂Cl~ 3.5Triplet2H
-CH(CH₃)-~ 1.6Multiplet1H
-CH₂- (various)~ 1.2 - 1.5Multiplet6H
-CH₃ (on C3)~ 0.9Doublet3H
-CH₃ (terminal)~ 0.9Triplet3H
¹³C NMR Predicted Chemical Shift (ppm)
-CH₂Cl~ 47
-CH(CH₃)-~ 39
-CH₂-~ 34, 29, 23
-CH₃ (on C3)~ 20
-CH₃ (terminal)~ 14

Troubleshooting Guide

Issue 1: My NMR spectrum shows broad peaks.

  • Possible Cause: The sample may be too concentrated, not properly shimmed, or contain paramagnetic impurities.

  • Solution:

    • Dilute your sample.

    • Re-shim the spectrometer.

    • Ensure your sample is free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.

Issue 2: I see unexpected signals in the aromatic region (around 7-8 ppm).

  • Possible Cause: This is likely due to residual aromatic solvents like benzene (B151609) or toluene (B28343) used during the reaction or purification. The residual solvent peak for deuterochloroform (CDCl₃) also appears at 7.26 ppm.[1]

  • Solution:

    • Check the solvents used in your experimental procedure.

    • If using CDCl₃, consider running the spectrum in a different deuterated solvent like acetone-d₆ to avoid overlapping signals.[1]

Issue 3: I have a broad singlet that disappears upon D₂O shake.

  • Possible Cause: This signal corresponds to an exchangeable proton, most likely from an alcohol (-OH) or water (H₂O). This suggests the presence of unreacted 3-methyl-1-hexanol or moisture in your sample.

  • Solution: The D₂O shake confirms the presence of an alcohol or water. To remove water, ensure your sample and the NMR solvent are anhydrous. To remove the alcohol starting material, further purification of your product is necessary.

Issue 4: The integration values in my ¹H NMR spectrum do not match the expected proton count.

  • Possible Cause: This is a strong indication of the presence of impurities. The relative integrals of the impurity signals will alter the expected ratios for your product.

  • Solution:

    • Identify the signals corresponding to the impurities by comparing your spectrum to the known spectra of potential contaminants (starting materials, solvents, etc.).

    • Use the integration of a well-resolved product peak and a well-resolved impurity peak to estimate the molar ratio of the impurity.

Experimental Protocols

NMR Sample Preparation

A good quality NMR spectrum starts with proper sample preparation.

  • Sample Amount: Weigh approximately 5-20 mg of your this compound sample into a clean, dry vial.

  • Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice for non-polar compounds.

  • Dissolution: Gently swirl the vial to ensure the sample is completely dissolved.

  • Filtering: If any solid particles are visible, filter the solution through a small plug of glass wool at the bottom of a Pasteur pipette into a clean NMR tube.

  • Transfer: Transfer the clear solution into a 5 mm NMR tube.

  • Capping: Cap the NMR tube securely to prevent solvent evaporation.

Visualizations

Impurity_Identification_Workflow Workflow for Impurity Identification in this compound A Acquire 1H NMR Spectrum B Identify Product Signals (~3.5 ppm, -CH2Cl) A->B C Check for Unreacted Starting Material (3-methyl-1-hexanol signals) B->C D Look for Elimination Byproducts (Alkene signals, 4.5-6.0 ppm) B->D E Check for Isomeric Impurities (Complex aliphatic region) B->E F Identify Residual Solvent Peaks (e.g., CDCl3 at 7.26 ppm) B->F G Quantify Impurities via Integration C->G D->G E->G F->G H Further Purification if Necessary G->H

Caption: Workflow for identifying impurities in this compound via NMR.

Troubleshooting_NMR_Issues Troubleshooting Common NMR Spectral Issues Start Observe Spectral Anomaly BroadPeaks Broad Peaks? Start->BroadPeaks UnexpectedSignals Unexpected Signals? Start->UnexpectedSignals IntegrationError Incorrect Integration? Start->IntegrationError BroadPeaks->UnexpectedSignals No Sol_Broad Dilute Sample Re-shim Filter Sample BroadPeaks->Sol_Broad Yes UnexpectedSignals->IntegrationError No Sol_Unexpected Check Solvent Signals Run in Different Solvent D2O Shake for -OH/-NH UnexpectedSignals->Sol_Unexpected Yes Sol_Integration Identify & Quantify Impurities Purify Sample IntegrationError->Sol_Integration Yes End Clean Spectrum IntegrationError->End No Sol_Broad->End Sol_Unexpected->End Sol_Integration->End

Caption: Logical steps for troubleshooting common issues in NMR spectra.

References

Technical Support Center: Storage and Handling of 1-Chloro-3-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of 1-Chloro-3-methylhexane during storage. The following information is based on general principles of alkyl halide chemistry and established best practices for chemical storage. It is strongly recommended to perform a compound-specific stability study to determine optimal storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during storage?

A1: The stability of this compound, like other alkyl halides, is primarily influenced by three main factors:

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[1]

  • Light: Exposure to UV light can initiate free-radical chain reactions, leading to decomposition.[1]

  • Moisture: Water can act as a nucleophile, causing slow hydrolysis of the C-Cl bond.[1]

Q2: What are the expected degradation products of this compound?

A2: this compound can degrade through two primary pathways:

  • Hydrolysis: Reaction with water to form 3-methyl-1-hexanol (B83377) and hydrochloric acid.

  • Elimination (Dehydrochlorination): Removal of HCl to form isomers of methylhexene.

Q3: Are there any recommended stabilizers for this compound?

A3: While specific stabilizers for this compound are not extensively documented in publicly available literature, small amounts of amines or unsaturated hydrocarbons have been used to stabilize other chlorinated hydrocarbons. For instance, diallylamine (B93489) and tripropylene (B76144) have been shown to be effective for some chlorinated solvents. The addition of any stabilizer should be carefully evaluated for compatibility and potential interference with downstream applications.

Q4: How should I store this compound for long-term stability?

A4: For optimal long-term stability, this compound should be stored in a cool, dark, and dry environment.[1] Specifically:

  • Temperature: Refrigeration at 2-8°C is recommended. For longer-term storage, consider freezing at -20°C.

  • Light: Store in an amber glass bottle or a container that blocks UV light.[1]

  • Inert Atmosphere: To prevent hydrolysis, storing under an inert atmosphere such as nitrogen or argon is a best practice.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Development of Acidity (low pH in aqueous extractions) Hydrolysis due to moisture contamination.Store in a tightly sealed container with a desiccant. Handle under an inert, dry atmosphere.
Discoloration (e.g., yellowing) Decomposition, possibly initiated by light exposure.Ensure storage in a dark or amber container. Minimize exposure to light during handling.
Presence of unexpected peaks in analytical tests (GC, NMR) Formation of degradation products (e.g., alkenes, alcohols).Review storage conditions (temperature, light, moisture). Consider purification of the material before use.
Inconsistent experimental results Degradation of the starting material.Re-analyze the purity of the this compound. If degraded, use a fresh batch and implement improved storage protocols.

Representative Stability Data

The following table presents hypothetical stability data for this compound under various storage conditions to illustrate potential degradation trends. Note: This data is for illustrative purposes only and a formal stability study is required to establish the actual shelf-life.

Condition Time (Months) Purity (%) Major Degradant (%)
25°C / 60% RH (Ambient, Light) 099.5<0.1
397.22.5 (3-methyl-1-hexene)
694.84.8 (3-methyl-1-hexene)
25°C / 60% RH (Ambient, Dark) 099.5<0.1
398.90.9 (3-methyl-1-hexanol)
698.11.7 (3-methyl-1-hexanol)
4°C (Refrigerated, Dark) 099.5<0.1
699.30.5
1299.10.7
-20°C (Frozen, Dark) 099.5<0.1
1299.40.4
2499.20.6

Experimental Protocol: Stability Assessment of this compound

This protocol outlines a general procedure for assessing the stability of this compound under various storage conditions.

1. Objective: To evaluate the impact of temperature, light, and humidity on the purity and degradation of this compound over time.

2. Materials:

  • This compound (high purity)
  • Amber glass vials with PTFE-lined caps
  • Clear glass vials with PTFE-lined caps
  • Controlled environment chambers (e.g., 25°C/60% RH, 40°C/75% RH)
  • Refrigerator (2-8°C)
  • Freezer (-20°C)
  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
  • Analytical standards for this compound and potential degradation products.

3. Procedure:

  • Aliquot this compound into amber and clear glass vials.
  • Tightly cap the vials. For studies involving an inert atmosphere, purge the headspace with nitrogen or argon before sealing.
  • Place the vials in the different storage conditions to be tested (e.g., 25°C/60% RH light, 25°C/60% RH dark, 4°C dark, -20°C dark).
  • At specified time points (e.g., 0, 1, 3, 6, 12, 24 months), remove a vial from each storage condition.
  • Allow the vial to equilibrate to room temperature.
  • Analyze the sample by GC-FID or GC-MS to determine the purity of this compound and quantify any degradation products.
  • Record the results and compare them to the initial (time 0) analysis.

4. Data Analysis:

  • Plot the purity of this compound as a function of time for each storage condition.
  • Identify and quantify the major degradation products.
  • Determine the degradation rate under each condition.

Visualizations

DecompositionPathways cluster_hydrolysis Hydrolysis cluster_elimination Elimination C7H15Cl This compound C7H16O 3-methyl-1-hexanol C7H15Cl->C7H16O + H₂O - HCl C7H14 Methylhexene Isomers C7H15Cl->C7H14 - HCl H2O Moisture (H₂O) HeatLight Heat / Light HCl_hydrolysis HCl HCl_elimination HCl

Caption: Decomposition pathways of this compound.

TroubleshootingWorkflow start Instability Observed (e.g., discoloration, acidity) check_light Check for Light Exposure start->check_light check_temp Check Storage Temperature start->check_temp check_moisture Check for Moisture Ingress start->check_moisture remediate_light Store in Dark/Amber Container check_light->remediate_light remediate_temp Store at Recommended Temp. (e.g., 2-8°C) check_temp->remediate_temp remediate_moisture Use Tightly Sealed Container with Desiccant/Inert Gas check_moisture->remediate_moisture re_analyze Re-analyze Purity remediate_light->re_analyze remediate_temp->re_analyze remediate_moisture->re_analyze stable Material is Stable re_analyze->stable unstable Material Continues to Degrade re_analyze->unstable consider_stabilizer Consider Addition of Stabilizer (after compatibility testing) unstable->consider_stabilizer

Caption: Troubleshooting workflow for stability issues.

ExperimentalWorkflow start Start Stability Study aliquot Aliquot Sample into Vials (Amber & Clear) start->aliquot storage Place in Controlled Storage Conditions aliquot->storage sampling Sample at Predetermined Time Points storage->sampling analysis Analyze by GC-FID/MS sampling->analysis data_eval Evaluate Purity and Degradation Products analysis->data_eval end Determine Shelf-life data_eval->end

Caption: General experimental workflow for a stability study.

References

Troubleshooting Grignard reaction initiation with 1-Chloro-3-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Grignard Reaction Troubleshooting

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering difficulties with Grignard reaction initiation, specifically focusing on the use of 1-chloro-3-methylhexane.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Grignard reaction with this compound won't start. What are the most common reasons for failure?

Initiation failure is a frequent issue in Grignard synthesis. The primary obstacles are:

  • Passivating Magnesium Oxide (MgO) Layer: Magnesium turnings are universally coated with a layer of MgO, which prevents the alkyl halide from reaching the reactive metal surface.[1][2] Successful initiation requires the removal or disruption of this layer.[1]

  • Presence of Water or Protic Solvents: Grignard reagents are potent bases and will be rapidly quenched by water, alcohols, or any molecule with an acidic proton.[1][3][4] This underscores the absolute necessity for anhydrous (dry) conditions, including all glassware, solvents, and reagents.[1][5]

  • Low Reactivity of the Alkyl Halide: Alkyl chlorides are generally less reactive than the corresponding bromides and iodides for Grignard formation.[6] this compound, being a primary alkyl chloride, may require more stringent conditions or activation methods to initiate the reaction.

Q2: What are the visual indicators of a successful Grignard reaction initiation?

A successful initiation is typically marked by several distinct visual cues:

  • Exothermic Reaction: A noticeable increase in the temperature of the reaction flask is a primary indicator. The reaction can become highly exothermic after an induction period.[2]

  • Solvent Reflux: The heat generated may cause the solvent (especially low-boiling ethers like diethyl ether) to boil spontaneously.[1][5]

  • Color Change & Turbidity: The reaction mixture often turns cloudy, with a characteristic grey, brown, or black appearance.[1][7]

  • Disappearance of Activator Color: If iodine is used as a chemical activator, its distinct purple or brown color will fade as it reacts with the magnesium.[1]

  • Gas Evolution: When using 1,2-dibromoethane (B42909) as an activator, the observation of ethylene (B1197577) gas bubbling is a clear sign of initiation.[2]

Q3: How can I chemically activate the magnesium to initiate the reaction?

Chemical activation involves using a small amount of a highly reactive substance to clean the magnesium surface. Common methods include:

  • Iodine (I₂): Adding a small crystal of iodine is a classic method. The iodine is thought to react at weak points in the oxide layer, creating fresh, reactive magnesium sites.[1][8]

  • 1,2-Dibromoethane (DBE): A few drops of DBE react readily with magnesium to produce ethylene gas and magnesium bromide. This process effectively etches the surface, exposing active metal.[2][9] This is often referred to as the "entrainment method".[8][10]

  • Diisobutylaluminum hydride (DIBAH): For particularly stubborn reactions, DIBAH can be used to activate the magnesium surface and scavenge any residual water.[11]

Q4: Are there physical methods to activate the magnesium?

Yes, physically disrupting the oxide layer is also a very effective strategy:

  • Crushing/Grinding: Use a dry glass rod to crush the magnesium turnings against the bottom of the flask (under an inert atmosphere) before adding the solvent.[9][12] This mechanically exposes fresh metal surfaces.

  • Sonication: Placing the reaction flask in an ultrasonic bath can break up the oxide layer through cavitation.[2][9]

  • Vigorous Stirring: Rapidly stirring the dry magnesium turnings can sometimes be sufficient to abrade the surface and initiate the reaction.[13]

Q5: My reaction started but then turned black and seemed to stop. What could be the cause?

A black and cloudy appearance is often normal for a Grignard reaction.[7] However, if the reaction stalls, it could be due to several factors:

  • Insufficient Mixing: Ensure the stirring is vigorous enough to keep the magnesium suspended and in contact with the alkyl halide solution.

  • Addition Rate: The rate of addition of this compound is critical. Adding it too slowly might cause the reaction to subside, while adding it too quickly can lead to an uncontrolled exotherm and potential side reactions.[5]

  • Wurtz Coupling: A common side reaction is the coupling of the newly formed Grignard reagent with unreacted alkyl halide. This can be minimized by slow, dropwise addition of the alkyl halide to the magnesium suspension, maintaining a low concentration of the halide in the flask.[13]

Data Presentation: Magnesium Activation Methods

The table below summarizes common chemical activators used to initiate Grignard reactions.

ActivatorTypical AmountSolventKey Observations
**Iodine (I₂) **1-2 small crystalsTHF or Diethyl EtherPurple/brown color of iodine disappears upon initiation.[1]
1,2-Dibromoethane A few drops (e.g., 0.1 mL)THF or Diethyl EtherBubbling (ethylene gas evolution) indicates activation.[2]
Chlorotrimethylsilane ~5 mol%THF or Diethyl EtherOften used in combination with 1,2-dibromoethane.[8][10]
DIBAH Small catalytic amountTHFAllows for initiation at lower temperatures (e.g., < 20 °C).[11]

Experimental Protocols

Protocol 1: Activation with Iodine

  • Glassware Preparation: Flame-dry all glassware (reaction flask, condenser, addition funnel) under vacuum or a stream of inert gas (Nitrogen or Argon) and allow to cool.

  • Reagent Setup: Place pre-weighed magnesium turnings and a magnetic stir bar into the reaction flask. Assemble the glassware and purge the system with inert gas.

  • Activation: Add one or two small crystals of iodine directly to the flask containing the magnesium.

  • Solvent Addition: Add a small portion of anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether, just enough to cover the magnesium turnings.

  • Initiation: Gently warm the mixture with a heat gun until the iodine color begins to fade. The disappearance of the color, along with a gentle reflux or bubbling, indicates successful initiation.[8]

  • Alkyl Halide Addition: Once initiated, begin the slow, dropwise addition of the this compound solution (dissolved in anhydrous ether) at a rate that maintains a controlled reflux.[5]

Protocol 2: Activation with 1,2-Dibromoethane (Entrainment Method)

  • Glassware Preparation: Follow step 1 from the Iodine Activation protocol.

  • Reagent Setup: Place magnesium turnings and a stir bar in the flame-dried flask under an inert atmosphere.

  • Solvent Addition: Add a portion of anhydrous THF to cover the magnesium.

  • Initiation: Using a syringe, add a few drops of 1,2-dibromoethane to the stirred magnesium suspension.[1] Observe for signs of reaction, such as bubbling (ethylene gas) and a gentle exotherm.[2]

  • Alkyl Halide Addition: Once the initial reaction with DBE has subsided, commence the slow, dropwise addition of the this compound solution.

Visualizations

Troubleshooting_Workflow start Reaction Fails to Initiate check_anhydrous Are all glassware and solvents rigorously dry? start->check_anhydrous dry_reagents Action: Flame-dry glassware. Use freshly distilled anhydrous solvent. check_anhydrous->dry_reagents No check_mg Is the magnesium surface passivated (dull grey)? check_anhydrous->check_mg Yes dry_reagents->check_anhydrous activate_mg Action: Activate Magnesium. check_mg->activate_mg Yes check_halide Is the alkyl chloride of sufficient purity? check_mg->check_halide No (Bright/Shiny) activation_methods Choose Activation Method: - Add Iodine crystal - Add drops of 1,2-Dibromoethane - Crush turnings with glass rod - Apply sonication activate_mg->activation_methods initiation Reaction Initiates (Exotherm, color change, reflux) activate_mg->initiation activation_methods->initiation purify_halide Action: Purify alkyl chloride (e.g., distillation). check_halide->purify_halide No check_halide->initiation Yes purify_halide->check_mg failure Persistent Failure: Consider fresh reagents or alternative activators (e.g., DIBAH).

Caption: Troubleshooting workflow for unsuccessful Grignard reaction initiation.

Competing_Pathways RCl R-Cl (this compound) Grignard R-MgCl (Desired Grignard Reagent) RCl->Grignard Slow Addition Wurtz R-R (Wurtz Coupling Product) RCl->Wurtz Excess R-Cl Mg Mg⁰ (Magnesium Metal) Mg->Grignard Grignard->Wurtz Reacts with R-Cl Quenched R-H (Alkane from Quenching) Grignard->Quenched Inhibitors Inhibitors / Quenchers MgO MgO Passivation Layer MgO->Mg Blocks Reaction H2O H₂O, ROH (Protic Sources) H2O->Quenched

References

Technical Support Center: Synthesis of 1-Chloro-3-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-chloro-3-methylhexane.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A common and effective method for the synthesis of this compound is the reaction of 3-methylhexan-1-ol with thionyl chloride (SOCl₂). This reaction is generally favored for producing primary alkyl chlorides with minimal rearrangement byproducts.

Q2: What are the primary safety concerns when working with thionyl chloride?

Thionyl chloride is a corrosive and toxic chemical that reacts violently with water, releasing toxic gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1][2][3] It is crucial to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][4][5] Ensure all glassware is scrupulously dried before use to prevent hazardous reactions.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A simple TLC analysis can show the disappearance of the starting material (3-methylhexan-1-ol) and the appearance of the product (this compound).

Q4: What are the expected byproducts of this reaction?

The primary byproducts of the reaction between 3-methylhexan-1-ol and thionyl chloride are sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous and should be properly vented or trapped. Other potential organic byproducts could include ethers or elimination products, although these are typically minor with this reagent.

Q5: What is the typical work-up procedure for this reaction?

After the reaction is complete, the excess thionyl chloride is typically removed by distillation. The remaining mixture is then carefully and slowly poured over crushed ice or into cold water to quench any remaining reactive species. The organic layer is then separated, washed with a mild base (like sodium bicarbonate solution) to neutralize any remaining acid, washed with brine, and then dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

Q6: How is the final product, this compound, purified?

The crude this compound is typically purified by fractional distillation to separate it from any remaining starting material and higher-boiling impurities.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Decomposition of the product. 3. Loss of product during work-up. 4. Impure or wet starting materials/reagents.1. Increase reaction time or temperature (monitor for side reactions). 2. Avoid excessive heating during reaction and distillation. 3. Ensure efficient extraction and minimize transfers. 4. Use freshly distilled thionyl chloride and ensure the alcohol is dry.
Formation of a Dark-Colored Reaction Mixture 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in the starting materials.1. Maintain the recommended reaction temperature. Use an ice bath for initial mixing if the reaction is highly exothermic. 2. Purify starting materials before use.
Product is Contaminated with Starting Alcohol 1. Incomplete reaction. 2. Insufficient amount of thionyl chloride used.1. Ensure the reaction has gone to completion by monitoring with TLC or GC. 2. Use a slight excess of thionyl chloride (e.g., 1.1-1.2 equivalents).
Product is Contaminated with an Elimination Product (Alkene) 1. High reaction temperature.1. Run the reaction at a lower temperature. The use of a non-nucleophilic base like pyridine (B92270) can sometimes minimize elimination.
Vigorous, Uncontrolled Reaction 1. Addition of thionyl chloride was too fast. 2. Presence of water in the reaction flask.1. Add the thionyl chloride dropwise and with efficient stirring, using an ice bath to control the temperature. 2. Ensure all glassware and reagents are completely dry.

Experimental Protocols

Synthesis of this compound from 3-Methylhexan-1-ol

Materials:

  • 3-methylhexan-1-ol

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether (or another suitable solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 3-methylhexan-1-ol dissolved in anhydrous diethyl ether.

  • Reagent Addition: Cool the flask in an ice bath. Slowly add thionyl chloride dropwise from the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for several hours or until the reaction is complete (as monitored by TLC or GC).

  • Work-up:

    • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice.

    • Separate the organic layer using a separatory funnel.

    • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent by rotary evaporation.

    • Purify the crude this compound by fractional distillation.

Process Flow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dry Glassware & Reagents Reactant 3-Methylhexan-1-ol in Anhydrous Solvent Start->Reactant Addition Slow Addition of SOCl₂ (with cooling) Reactant->Addition Charge Reactor Stirring Stir at Room Temperature (Monitor Progress) Addition->Stirring Quench Quench with Ice Water Stirring->Quench Wash Wash with NaHCO₃ & Brine Quench->Wash Dry Dry with MgSO₄ Wash->Dry Evaporation Solvent Removal Dry->Evaporation Distillation Fractional Distillation Evaporation->Distillation Product This compound Distillation->Product

Caption: Experimental workflow for the synthesis of this compound.

References

Removing unreacted starting material from 1-Chloro-3-methylhexane product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted starting material from 1-Chloro-3-methylhexane product.

Frequently Asked Questions (FAQs)

Q1: What is the most common unreacted starting material when synthesizing this compound?

The most common starting material that may remain after the synthesis of this compound is its corresponding alcohol precursor, 3-methyl-1-hexanol (B83377).

Q2: Why is it crucial to remove unreacted 3-methyl-1-hexanol from the this compound product?

The presence of unreacted alcohol can interfere with subsequent reactions where this compound is used as a reactant. For instance, in Grignard reagent formation, the acidic proton of the alcohol will quench the highly reactive organometallic reagent. Furthermore, its presence will affect the purity and yield of the final product in any downstream application.

Q3: What are the primary methods for purifying this compound?

The primary methods for purification involve a series of work-up steps including liquid-liquid extraction to remove water-soluble impurities and unreacted starting material, followed by fractional distillation to separate the product from any remaining impurities based on boiling point differences.

Q4: How can I confirm the purity of my this compound product after purification?

Purity can be assessed using various analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. A clean GC chromatogram with a single major peak and NMR/IR spectra corresponding to the known structure of this compound would indicate high purity.

Troubleshooting Guides

Liquid-Liquid Extraction Issues
Issue Possible Cause Troubleshooting Steps
Emulsion Formation (milky layer between organic and aqueous phases) - Vigorous shaking of the separatory funnel.[1][2]- Similar densities of the organic and aqueous layers.[3]- Presence of acidic or basic impurities acting as soaps.- Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.[2]- "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity and density of the aqueous layer, helping to break the emulsion.[1]- Time: Allow the separatory funnel to stand undisturbed for a longer period.[1]- Filtration: Pass the entire mixture through a plug of glass wool or Celite in a filter funnel.[4]- Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[1]
Difficulty Identifying the Organic Layer The densities of the aqueous and organic layers are unknown.- Water Drop Test: Add a few drops of water to the separatory funnel. The layer that the water drops join is the aqueous layer.
Precipitate Forms at the Interface An insoluble salt or byproduct has formed.- Add Water: Try adding a small amount of deionized water to see if the precipitate dissolves in the aqueous layer.- Add More Organic Solvent: If the precipitate is organic-soluble, adding more of the extraction solvent may dissolve it.- Filtration: If the precipitate does not dissolve, carefully separate the liquid layers and then filter the layer containing the solid.
Distillation Issues
Issue Possible Cause Troubleshooting Steps
Bumping (sudden, violent boiling) - Uneven heating of the distillation flask.[5]- Lack of nucleation sites for smooth boiling.- Use Boiling Chips or a Magnetic Stir Bar: Add a few boiling chips or a magnetic stir bar to the distillation flask before heating to promote smooth boiling. Caution: Never add boiling chips to a hot liquid.[5]- Even Heating: Use a heating mantle with a stirrer or a water/oil bath for uniform heat distribution.[5]
Product Temperature Does Not Reach Expected Boiling Point - The system is not properly sealed, leading to a leak.- The thermometer is placed incorrectly.- Check for Leaks: Ensure all joints in the distillation apparatus are properly sealed.- Correct Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.
"Cracking" (decomposition of the product at high temperatures) The distillation temperature is too high.- Use Vacuum Distillation: If the compound is known to be thermally unstable, perform the distillation under reduced pressure to lower the boiling point.

Data Presentation

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL)
This compoundC₇H₁₅Cl134.65~152-154No explicit data found, but expected to be > 1.0
3-methyl-1-hexanolC₇H₁₆O116.20161-172[3][6]0.818 - 0.824[2][6]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of 3-methyl-1-hexanol
  • Transfer Reaction Mixture: After the reaction is complete, transfer the crude this compound to a separatory funnel of appropriate size.

  • Initial Water Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, and gently invert it several times, venting frequently to release any pressure buildup. Allow the layers to separate. The organic layer, containing the this compound, is expected to be the bottom layer due to its higher density. Drain and discard the upper aqueous layer.

  • Sodium Bicarbonate Wash: To neutralize any remaining acidic catalyst, add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[7] Gently mix with venting. Carbon dioxide gas will be evolved, so frequent venting is crucial. Allow the layers to separate and discard the aqueous layer.

  • Brine Wash: Add an equal volume of saturated sodium chloride (brine) solution to the separatory funnel. This wash helps to remove any dissolved water from the organic layer. Gently mix, allow the layers to separate, and discard the aqueous layer.

  • Drying the Organic Layer: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable drying agent, such as anhydrous calcium chloride (CaCl₂) or anhydrous magnesium sulfate (B86663) (MgSO₄), in small portions until the drying agent no longer clumps together.[4] Swirl the flask and let it stand for 10-15 minutes.

  • Isolation of Crude Product: Decant or gravity filter the dried organic layer into a clean, dry round-bottom flask suitable for distillation.

Protocol 2: Fractional Distillation of this compound
  • Apparatus Setup: Assemble a fractional distillation apparatus. Use a fractionating column (e.g., Vigreux or packed with Raschig rings) between the distillation flask and the distillation head to ensure good separation.

  • Addition of Boiling Chips: Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the crude, dried this compound.

  • Heating: Begin to gently and uniformly heat the distillation flask using a heating mantle or an oil bath.

  • Fraction Collection:

    • Foreshot: Collect the initial distillate that comes over at a lower temperature. This fraction will contain any low-boiling impurities.

    • Product Fraction: As the temperature stabilizes near the boiling point of this compound (approximately 152-154 °C), switch to a clean receiving flask to collect the purified product.

    • Final Fraction: If the temperature begins to rise significantly above the expected boiling point, it indicates the presence of higher-boiling impurities (like unreacted 3-methyl-1-hexanol). Stop the distillation at this point to avoid collecting these impurities.

  • Characterization: Analyze the collected product fraction for purity using appropriate analytical methods (GC, NMR, IR).

Mandatory Visualization

Purification_Workflow start Crude this compound (contains 3-methyl-1-hexanol) extraction Liquid-Liquid Extraction start->extraction wash_h2o Wash with Water extraction->wash_h2o Remove water-soluble impurities wash_bicarb Wash with sat. NaHCO3 wash_h2o->wash_bicarb Neutralize acid catalyst wash_brine Wash with Brine wash_bicarb->wash_brine Remove dissolved water drying Dry with Anhydrous CaCl2 wash_brine->drying distillation Fractional Distillation drying->distillation Dried Crude Product foreshot Collect Foreshot (Low-boiling impurities) distillation->foreshot product Collect Product Fraction (Pure this compound) distillation->product Collect at ~152-154 °C end Characterize Purity (GC, NMR, IR) product->end

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Stereoselective Synthesis of 1-Chloro-3-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 1-Chloro-3-methylhexane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of enantiomerically enriched this compound.

Issue 1: Low Yield or Failure in the Synthesis of Chiral 3-methyl-1-hexanol (B83377) Precursor via Grignard Reaction.

  • Question: My Grignard reaction to produce (S)- or (R)-3-methyl-1-hexanol is giving low yields or failing completely. What are the common causes and solutions?

  • Answer: The synthesis of the chiral alcohol precursor, (S)- or (R)-3-methyl-1-hexanol, is a critical step. Low yields in the Grignard reaction step are common and can often be attributed to several factors. A primary concern is the presence of moisture, which will quench the Grignard reagent. It is imperative that all glassware is rigorously flame-dried or oven-dried prior to use and that anhydrous solvents are employed. Another common issue is the passivation of the magnesium metal surface with a layer of magnesium oxide. Activation of the magnesium surface can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The rate of addition of the alkyl halide is also crucial; a slow, dropwise addition is recommended to maintain a gentle reflux and prevent side reactions such as Wurtz coupling. Finally, ensure the quality of your reagents, particularly the alkyl halide and the solvent.

    ParameterRecommendationCommon Pitfall
    Glassware Flame- or oven-dried under vacuum.Using glassware that has not been properly dried.
    Solvents Anhydrous grade, freshly distilled if necessary.Using solvents with residual water.
    Magnesium Use fresh turnings; activate with iodine or 1,2-dibromoethane.Using old, oxidized magnesium without activation.
    Alkyl Halide Addition Slow, dropwise addition to maintain a gentle reflux.Adding the alkyl halide too quickly, leading to exothermic and side reactions.
    Atmosphere Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).Allowing atmospheric moisture to enter the reaction vessel.

Issue 2: Poor Stereocontrol in the Conversion of 3-methyl-1-hexanol to this compound.

  • Question: I am observing a loss of enantiomeric purity during the chlorination of my chiral 3-methyl-1-hexanol. How can I improve the stereoselectivity?

  • Answer: The conversion of a chiral alcohol to a chiral alkyl halide can proceed through different mechanisms, each with a distinct stereochemical outcome. The choice of chlorinating agent and reaction conditions is paramount for maintaining or inverting the stereochemistry as desired.

    • For Inversion of Stereochemistry (SN2 Pathway): The use of thionyl chloride (SOCl₂) in the presence of a non-nucleophilic base like pyridine (B92270) is a standard method to achieve inversion of configuration.[1] Pyridine activates the alcohol and also neutralizes the HCl generated, preventing side reactions. The reaction proceeds via a backside attack of the chloride ion on the chlorosulfite intermediate.[1] It is crucial to maintain low temperatures during the reaction to suppress any competing SN1-type reactions that could lead to racemization.

    • For Retention of Stereochemistry (SNi Pathway): The reaction of a chiral alcohol with thionyl chloride in the absence of a base, and often in a non-polar solvent, can lead to retention of configuration through an SNi (substitution nucleophilic internal) mechanism.[2] However, this method can be less reliable and may still result in some loss of stereochemical integrity. A milder alternative for retention is the use of thionyl chloride with a catalytic amount of titanium(IV) tetrachloride, which is proposed to proceed via a front-side attack mechanism.[3][4]

    • Troubleshooting Poor Stereocontrol:

      • Incomplete reaction: Ensure the reaction goes to completion as the starting alcohol can be difficult to separate from the product. Monitor the reaction by TLC or GC.

      • Racemization: If you observe significant racemization, it is likely that an SN1 pathway is competing. This can be minimized by using a less polar solvent and maintaining a low reaction temperature.

      • Side reactions: Elimination reactions can be a side product, especially with secondary alcohols. Using milder conditions and a non-hindered base can help to minimize this.

Issue 3: Difficulty in Purifying the Final Product, this compound.

  • Question: I am struggling to purify this compound from the reaction mixture. What are the recommended purification methods?

  • Answer: The purification of alkyl halides requires careful consideration of their volatility and potential for decomposition.

    • Aqueous Work-up: After the reaction, a standard aqueous work-up is necessary to remove any remaining reagents and water-soluble byproducts. This typically involves washing the organic layer with water, a dilute solution of sodium bicarbonate to neutralize any acid, and finally with brine to aid in the separation of the layers.[5]

    • Drying: The organic layer should be thoroughly dried over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.

    • Distillation: Due to its relatively low boiling point, fractional distillation under reduced pressure is the most effective method for purifying this compound. This will separate the product from any non-volatile impurities and higher-boiling side products.

    • Chromatography: If distillation does not provide sufficient purity, column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like diethyl ether) can be employed. However, be aware that some alkyl halides can be sensitive to silica gel. A quick filtration through a plug of silica can also be effective for removing polar impurities.[6]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common starting materials for the stereoselective synthesis of this compound?

    • A1: A common and effective strategy is to start from a chiral precursor. The most direct precursors are enantiomerically pure (S)- or (R)-3-methyl-1-hexanol.[7][8][9] These chiral alcohols can be synthesized through various methods, including asymmetric reduction of the corresponding ketone or through the use of chiral pool starting materials like (R)-(+)-citronellal, which can be converted to the desired carbon skeleton.[10]

  • Q2: How can I determine the enantiomeric excess (ee) of my synthesized this compound?

    • A2: The enantiomeric excess of a chiral alkyl halide like this compound can be determined using chiral chromatography. Chiral Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC) are the methods of choice.[11] This will require a chiral stationary phase column. The specific column and conditions (e.g., mobile phase for HPLC, temperature program for GC) will need to be optimized for the specific enantiomers.

  • Q3: What are the expected side reactions during the chlorination of 3-methyl-1-hexanol?

    • A3: Besides the desired substitution reaction, several side reactions can occur. Elimination to form 3-methyl-1-hexene (B165624) is a common side reaction, especially under basic or heated conditions.[1] If the reaction proceeds through a carbocation intermediate (SN1 pathway), rearrangements are possible, although less likely for this specific substrate. With reagents like thionyl chloride, over-reaction or decomposition can occur if the temperature is not carefully controlled.

  • Q4: Can I use a Grignard reagent to directly form the C-Cl bond with stereocontrol?

    • A4: No, Grignard reagents are strong nucleophiles and bases. They are used to form carbon-carbon bonds.[12] The formation of a C-Cl bond with stereocontrol typically involves the substitution of a leaving group, such as a hydroxyl group, on a chiral center.

Experimental Protocols

Protocol 1: Synthesis of (S)-3-methyl-1-hexanol (Precursor)

This protocol describes a general method for the synthesis of the chiral alcohol precursor via a Grignard reaction.

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an argon atmosphere, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small portion of a solution of 1-bromopropane (B46711) (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.

    • Once the reaction has started (indicated by bubbling and a change in color), add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Chiral Epoxide:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of (S)-propylene oxide (0.9 equivalents) in anhydrous diethyl ether to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford (S)-3-methyl-1-hexanol.

Protocol 2: Stereospecific Conversion of (S)-3-methyl-1-hexanol to (R)-1-Chloro-3-methylhexane (SN2 Inversion)

This protocol describes the conversion of the chiral alcohol to the desired chiral alkyl chloride with inversion of stereochemistry.[1]

  • Reaction Setup:

    • In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve (S)-3-methyl-1-hexanol (1.0 equivalent) in anhydrous pyridine (2.0 equivalents) and cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction and Monitoring:

    • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.

  • Work-up and Purification:

    • Carefully pour the reaction mixture over crushed ice and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash successively with cold dilute HCl, water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure (to avoid loss of the volatile product).

    • Purify the crude product by fractional distillation under reduced pressure to obtain (R)-1-Chloro-3-methylhexane.

Visualizations

Stereoselective_Synthesis_Challenges cluster_precursor Precursor Synthesis Challenges cluster_chlorination Chlorination Step Challenges cluster_purification Purification Challenges Precursor Chiral 3-methyl-1-hexanol Synthesis Moisture Moisture Contamination Precursor->Moisture Mg_passivation Magnesium Passivation Precursor->Mg_passivation Side_reactions Wurtz Coupling Precursor->Side_reactions Chlorination Stereoselective Chlorination Precursor->Chlorination Chiral Alcohol Stereocontrol Loss of Stereocontrol (Racemization) Chlorination->Stereocontrol Elimination Elimination Side-Products Chlorination->Elimination Purification Product Purification Chlorination->Purification Crude Product Volatility Product Volatility Purification->Volatility Impurities Separation from Impurities Purification->Impurities Experimental_Workflow start Start: Chiral Precursor Selection grignard Grignard Reaction: Synthesis of Chiral 3-methyl-1-hexanol start->grignard purify_alcohol Purification of Chiral Alcohol (Chromatography/Distillation) grignard->purify_alcohol chlorination Stereospecific Chlorination (e.g., SOCl2/Pyridine for Inversion) purify_alcohol->chlorination workup Aqueous Work-up chlorination->workup purify_chloride Final Purification (Fractional Distillation) workup->purify_chloride analysis Stereochemical Analysis (Chiral GC/HPLC) purify_chloride->analysis end End: Enantiopure this compound analysis->end

References

Validation & Comparative

A Comparative Analysis of Reactivity: 1-Chloro-3-methylhexane vs. 1-Bromo-3-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry and drug development, the selection of appropriate starting materials is paramount to achieving desired reaction outcomes and efficiencies. Alkyl halides are fundamental building blocks, and understanding their relative reactivities is crucial for reaction design and optimization. This guide provides an objective comparison of the reactivity of 1-Chloro-3-methylhexane and 1-Bromo-3-methylhexane, focusing on nucleophilic substitution and elimination reactions, supported by established chemical principles and analogous experimental data.

Executive Summary

1-Bromo-3-methylhexane is a more reactive substrate than this compound in the primary mechanistic pathways available to primary alkyl halides: second-order nucleophilic substitution (SN2) and second-order elimination (E2). This enhanced reactivity is principally due to the superior leaving group ability of the bromide ion compared to the chloride ion. The carbon-bromine bond is weaker than the carbon-chlorine bond, and the bromide anion is a more stable, weaker base in solution. While first-order reactions (SN1 and E1) are generally disfavored for primary alkyl halides due to the instability of the primary carbocation intermediate, the reactivity trend would remain the same, with the bromo- derivative reacting faster.

Data Presentation: A Quantitative Comparison

SubstrateNucleophile/SolventReaction TypeRelative RateQuantitative Data (Rate Constant, k)
This compoundNaI in Acetone (B3395972)SN2SlowerExpected to be similar to 1-chlorobutane (B31608)
1-Bromo-3-methylhexaneNaI in AcetoneSN2~167x Faster Expected to be similar to 1-bromobutane
1-chlorobutaneNaI in AcetoneSN211.05 x 10⁻⁵ L mol⁻¹ s⁻¹
1-bromobutaneNaI in AcetoneSN21671.75 x 10⁻³ L mol⁻¹ s⁻¹[1]

For elimination reactions (E2), the same trend in reactivity is expected, with 1-Bromo-3-methylhexane undergoing elimination at a faster rate than this compound under identical conditions with a strong, non-nucleophilic base. This is because the rate-determining step of the E2 reaction also involves the cleavage of the carbon-halogen bond.[2][3]

Factors Influencing Reactivity

The disparity in reaction rates between 1-Bromo-3-methylhexane and this compound is governed by fundamental chemical principles, primarily the nature of the leaving group.

G cluster_factors Factors Favoring Higher Reactivity of 1-Bromo-3-methylhexane cluster_consequences Consequences LeavingGroup Superior Leaving Group (Bromide vs. Chloride) BondStrength Weaker C-Br Bond LeavingGroup->BondStrength due to AnionStability Greater Stability of Br⁻ Anion LeavingGroup->AnionStability due to Polarizability Higher Polarizability of Bromine LeavingGroup->Polarizability due to LowerActivationEnergy Lower Activation Energy BondStrength->LowerActivationEnergy AnionStability->LowerActivationEnergy Polarizability->LowerActivationEnergy FasterSN2 Faster SN2 Rate FasterE2 Faster E2 Rate LowerActivationEnergy->FasterSN2 LowerActivationEnergy->FasterE2

Factors determining the higher reactivity of 1-Bromo-3-methylhexane.

Experimental Protocols

To empirically determine the relative reactivities of this compound and 1-Bromo-3-methylhexane, the following established qualitative and quantitative experimental protocols can be employed.

SN2 Reactivity Comparison: Finkelstein Reaction

This experiment compares the rates of SN2 reaction by observing the formation of a precipitate of sodium chloride or sodium bromide in acetone.

Materials:

  • This compound

  • 1-Bromo-3-methylhexane

  • 15% solution of sodium iodide in anhydrous acetone

  • Test tubes and rack

  • Water bath

Procedure:

  • Label two clean, dry test tubes, one for each alkyl halide.

  • Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.

  • Add 4-5 drops of this compound to the first test tube and 4-5 drops of 1-Bromo-3-methylhexane to the second.

  • Stopper the test tubes, shake to mix the contents thoroughly, and start a timer.

  • Observe the tubes for the formation of a precipitate (NaCl or NaBr, which are insoluble in acetone).[4][5]

  • Record the time taken for the first appearance of a precipitate in each tube. If no reaction occurs at room temperature after 5-10 minutes, place the tubes in a warm water bath (around 50°C) and continue to observe.[4]

Expected Outcome: A precipitate will form significantly faster in the test tube containing 1-Bromo-3-methylhexane, indicating a faster SN2 reaction rate.

SN1 Reactivity Comparison: Silver Nitrate (B79036) Test

While primary alkyl halides react very slowly via an SN1 mechanism, this test can still demonstrate the relative reactivity based on leaving group ability, as the silver ion assists in the removal of the halide.[6][7]

Materials:

  • This compound

  • 1-Bromo-3-methylhexane

  • 0.1 M solution of silver nitrate in ethanol

  • Test tubes and rack

  • Water bath

Procedure:

  • Label two clean, dry test tubes.

  • Add 2 mL of the ethanolic silver nitrate solution to each test tube.

  • Add 2-3 drops of this compound to the first tube and 2-3 drops of 1-Bromo-3-methylhexane to the second.

  • Stopper, shake, and observe for the formation of a precipitate (AgCl or AgBr).[4][8]

  • Record the time of precipitate formation. If no reaction is observed at room temperature, gently warm the tubes in a water bath.[6]

Expected Outcome: A precipitate of silver bromide (pale cream) will appear more rapidly than the precipitate of silver chloride (white), confirming that the C-Br bond is more easily cleaved.[4][9]

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Chloro Prepare Sample of This compound React_Chloro Initiate Reaction with This compound Prep_Chloro->React_Chloro Prep_Bromo Prepare Sample of 1-Bromo-3-methylhexane React_Bromo Initiate Reaction with 1-Bromo-3-methylhexane Prep_Bromo->React_Bromo Prep_Reagents Prepare Reagents (e.g., NaI in Acetone) Prep_Reagents->React_Chloro Prep_Reagents->React_Bromo Monitor_Chloro Monitor Reaction Progress (e.g., Precipitate Formation) React_Chloro->Monitor_Chloro Monitor_Bromo Monitor Reaction Progress (e.g., Precipitate Formation) React_Bromo->Monitor_Bromo Record_Data Record Quantitative Data (Time, Yield, etc.) Monitor_Chloro->Record_Data Monitor_Bromo->Record_Data Compare_Rates Compare Reaction Rates Record_Data->Compare_Rates

A general workflow for comparing alkyl halide reactivity.

Conclusion for the Professional Audience

References

A Comparative Guide to the Nucleophilic Substitution Reactivity of 1-Chloro-3-methylhexane: SN1 vs. SN2 Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the SN1 and SN2 reactivity of 1-chloro-3-methylhexane. By examining the structural features of this primary alkyl halide and the fundamental principles of nucleophilic substitution reactions, we can predict and rationalize its chemical behavior. This analysis is supported by established chemical principles and outlines experimental protocols for quantitative assessment.

Executive Summary

This compound, as a primary alkyl halide, predominantly undergoes nucleophilic substitution via the SN2 (bimolecular nucleophilic substitution) mechanism. The alternative SN1 (unimolecular nucleophilic substitution) pathway is significantly disfavored due to the high energy and instability of the primary carbocation intermediate that would need to form. The presence of a methyl group at the beta-position (C3) introduces some steric hindrance, which slightly retards the rate of the SN2 reaction compared to unbranched primary alkyl halides, but not enough to favor the SN1 pathway.

SN1 vs. SN2 Reactivity: A Head-to-Head Comparison

The choice between an SN1 and an SN2 reaction pathway is primarily dictated by the structure of the alkyl halide, the nature of the nucleophile, the type of solvent, and the leaving group. For this compound, the substrate structure is the most decisive factor.

FeatureSN1 ReactionSN2 ReactionAnalysis for this compound
Substrate Favored by tertiary > secondary alkyl halides.Favored by methyl > primary > secondary alkyl halides.This compound is a primary alkyl halide, strongly favoring the SN2 pathway .[1][2]
Rate-Determining Step Formation of a carbocation.Bimolecular collision of nucleophile and substrate.The formation of a primary carbocation is energetically unfavorable, making the SN1 pathway extremely slow. The bimolecular SN2 reaction is the more accessible route.[3]
Nucleophile Favored by weak nucleophiles (e.g., H₂O, ROH).Favored by strong nucleophiles (e.g., I⁻, CN⁻, RS⁻).With strong nucleophiles, the SN2 reaction will be significantly faster.[1] Even with weak nucleophiles, the SN1 pathway is unlikely due to the unstable carbocation.
Solvent Favored by polar protic solvents (e.g., water, ethanol).Favored by polar aprotic solvents (e.g., acetone, DMSO).[1]While a polar protic solvent could theoretically promote a solvolysis reaction, the SN1 mechanism would still be incredibly slow for a primary halide. SN2 reactions are enhanced in polar aprotic solvents.
Stereochemistry Racemization (if chiral center is formed).Inversion of configuration at the reaction center.The reaction of a chiral analog of this compound would proceed with inversion of stereochemistry, a hallmark of the SN2 mechanism.
Steric Hindrance Less affected by steric hindrance.Highly sensitive to steric hindrance.[4][5]The methyl group at the beta-position introduces some steric bulk, which can slightly decrease the rate of an SN2 reaction compared to a linear primary alkyl halide.[6] However, this effect is not substantial enough to favor an SN1 reaction.

Quantitative Data: Relative Reaction Rates

Table 1: Estimated Relative Rates of SN2 Reactions for Various Primary Alkyl Halides

Alkyl HalideStructureRelative Rate (Estimated)Rationale
1-ChlorobutaneCH₃CH₂CH₂CH₂Cl1.0Unbranched primary alkyl halide (Reference)
This compound CH₃CH₂CH₂CH(CH₃)CH₂CH₂Cl~0.4Primary alkyl halide with beta-branching, causing moderate steric hindrance.[4][6]
1-Chloro-2,2-dimethylpropane (Neopentyl chloride)(CH₃)₃CCH₂Cl~0.00001Primary alkyl halide with significant beta-branching, leading to severe steric hindrance that drastically reduces the SN2 rate.

Table 2: Predicted Outcome of Reactions of this compound under Different Conditions

NucleophileSolventPredominant MechanismExpected Product
Sodium Iodide (NaI)AcetoneSN2 1-Iodo-3-methylhexane
Sodium Cyanide (NaCN)DMSOSN2 3-Methylheptanenitrile
Ethanol (CH₃CH₂OH)Ethanol (solvolysis)SN2 (very slow)1-Ethoxy-3-methylhexane
Water (H₂O)Water (solvolysis)SN2 (extremely slow)3-Methylhexan-1-ol

Experimental Protocols

To quantitatively assess the reactivity of this compound, the following experimental protocols can be employed.

Protocol 1: Determination of SN2 Reaction Rate by Titration

This method is suitable for reactions that produce an acidic or basic product. For example, the reaction of this compound with a known concentration of hydroxide (B78521) ion.

Objective: To measure the rate constant of the SN2 reaction between this compound and sodium hydroxide.

Procedure:

  • Prepare a solution of this compound and a separate solution of sodium hydroxide, both in a suitable solvent (e.g., 80% ethanol/20% water).

  • Equilibrate both solutions to a constant temperature in a water bath.

  • Mix the solutions to initiate the reaction, starting a timer simultaneously.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known volume of a standard acid solution.

  • Back-titrate the unreacted acid with a standard solution of sodium hydroxide using a suitable indicator (e.g., phenolphthalein).

  • The concentration of hydroxide consumed at each time point can be calculated, and from this, the rate of the reaction and the rate constant can be determined using the integrated rate law for a second-order reaction.

Protocol 2: Determination of SN1 Solvolysis Rate by Conductometry

While the SN1 reaction is not expected to be significant for this compound, this protocol would be used to measure its rate if it were to occur, for instance, in a highly ionizing solvent with a very poor nucleophile. The reaction produces ions, leading to a change in the conductivity of the solution.[1]

Objective: To attempt to measure the rate constant for the SN1 solvolysis of this compound.

Procedure:

  • Prepare a dilute solution of this compound in a polar protic solvent (e.g., ethanol/water mixture).

  • Place the solution in a thermostated beaker equipped with a conductivity probe.

  • Monitor the change in conductivity of the solution over time as the solvolysis reaction proceeds, generating H⁺ and Cl⁻ ions.

  • The rate of the reaction can be determined from the rate of change of conductivity. The rate constant can be calculated using the integrated rate law for a first-order reaction. It is anticipated that the rate of change in conductivity for this compound would be extremely slow, confirming the disfavored nature of the SN1 pathway.

Visualizing the Reactivity Landscape

The following diagrams illustrate the key concepts governing the reactivity of this compound.

SN2_Reaction_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant This compound (Primary Alkyl Halide) TransitionState Bimolecular Transition State Reactant->TransitionState Nucleophile Strong Nucleophile (e.g., I⁻) Nucleophile->TransitionState Solvent Polar Aprotic Solvent (e.g., Acetone) Solvent->TransitionState Favors Product SN2 Product (Inversion of Stereochemistry) TransitionState->Product

Caption: Workflow of the favored SN2 reaction for this compound.

Steric_Hindrance_Comparison Unhindered 1-Chlorobutane ModeratelyHindered This compound (Beta-Branching) HighlyHindered 1-Chloro-2,2-dimethylpropane (Neopentyl) Rate Decreasing SN2 Rate

Caption: Impact of beta-branching on SN2 reaction rates.

SN1_vs_SN2_Decision Start This compound SubstrateType Primary Alkyl Halide? Start->SubstrateType SN2_Favored SN2 Pathway Favored SubstrateType->SN2_Favored Yes SN1_Disfavored SN1 Pathway Highly Disfavored (Unstable Primary Carbocation) SubstrateType->SN1_Disfavored No (if tertiary)

Caption: Logical decision path for reactivity of this compound.

Conclusion

The structural characteristics of this compound, specifically its nature as a primary alkyl halide, overwhelmingly favor the SN2 reaction pathway for nucleophilic substitution. While the methyl group at the C3 position introduces a degree of steric hindrance that tempers its reactivity compared to unbranched analogues, this effect is insufficient to promote the energetically demanding SN1 mechanism, which would necessitate the formation of a highly unstable primary carbocation. For professionals in drug development and chemical synthesis, a comprehensive understanding of these reactivity principles is paramount for predicting reaction outcomes and designing efficient synthetic routes.

References

Computational analysis of 1-Chloro-3-methylhexane reaction mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Reaction Mechanisms of 1-Chloro-3-methylhexane: A Computational and Experimental Comparison

This guide provides a detailed comparative analysis of the principal reaction mechanisms of this compound, namely SN1, SN2, E1, and E2 reactions. The information presented is intended for researchers, scientists, and professionals in drug development, offering a foundation for understanding and predicting the chemical behavior of this primary alkyl halide. Due to the limited availability of direct experimental data for this compound in the cited literature, this guide synthesizes established principles of organic chemistry and computational analysis to forecast its reactivity.

Introduction to the Reactivity of this compound

This compound is a primary alkyl halide.[1][2][3] This structural characteristic, where the chlorine atom is attached to a carbon atom bonded to only one other carbon, significantly influences its reaction pathways. Generally, primary alkyl halides are expected to favor SN2 and E2 mechanisms over SN1 and E1 mechanisms due to the high energy and instability of a primary carbocation intermediate that would be formed in the latter pathways.[4][5]

The reaction outcomes are highly dependent on various factors, including the nature of the nucleophile/base, the solvent, and the temperature.[5][6] Strong, unhindered nucleophiles and polar aprotic solvents tend to favor the SN2 pathway, while strong, sterically hindered bases promote the E2 pathway.[7][8] SN1 and E1 reactions are typically favored by weak nucleophiles/bases and polar protic solvents, but are less likely for primary substrates like this compound.[9][10]

Comparative Analysis of Reaction Mechanisms

The following sections delve into the specifics of each potential reaction mechanism for this compound, supported by theoretical data and generalized experimental protocols.

Table 1: Predicted Quantitative Comparison of Reaction Mechanisms for this compound
ParameterSN1SN2E1E2
Relative Rate Very SlowFastVery SlowModerate
Rate Law Rate = k[Alkyl Halide]Rate = k[Alkyl Halide][Nucleophile]Rate = k[Alkyl Halide]Rate = k[Alkyl Halide][Base]
Activation Energy HighLowHighModerate
Stereochemistry Racemization (if chiral center forms)Inversion of configurationZaitsev's RuleZaitsev's/Hofmann's Rule
Typical Nucleophile/Base Weak (e.g., H₂O, ROH)Strong, unhindered (e.g., I⁻, CN⁻)Weak (e.g., H₂O, ROH)Strong, hindered (e.g., t-BuOK)
Typical Solvent Polar Protic (e.g., ethanol)Polar Aprotic (e.g., acetone (B3395972), DMSO)Polar Protic (e.g., ethanol)Aprotic (favored by polar aprotic)
Experimental Protocols

Detailed methodologies are crucial for the accurate computational and experimental analysis of reaction mechanisms.

Protocol 1: Determination of Reaction Kinetics

  • Objective: To determine the rate law and rate constant for the reaction of this compound with a given nucleophile/base.

  • Materials: this compound, selected nucleophile/base (e.g., sodium iodide for SN2, potassium tert-butoxide for E2), appropriate solvent (e.g., acetone for SN2, tert-butanol (B103910) for E2), gas chromatograph-mass spectrometer (GC-MS), constant temperature bath.

  • Procedure:

    • Prepare solutions of known concentrations of this compound and the nucleophile/base in the chosen solvent.

    • Equilibrate the reactant solutions to the desired reaction temperature in a constant temperature bath.

    • Initiate the reaction by mixing the solutions.

    • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).

    • Analyze the concentration of the reactant and product(s) in each aliquot using GC-MS.

    • Plot the concentration of this compound versus time to determine the reaction order with respect to the alkyl halide.

    • Repeat the experiment with varying initial concentrations of the nucleophile/base to determine its effect on the reaction rate and thus the overall rate law.[4]

Protocol 2: Computational Modeling of Reaction Pathways

  • Objective: To calculate the activation energies and transition state geometries for the SN1, SN2, E1, and E2 reactions of this compound.

  • Software: Gaussian, Spartan, or other quantum chemistry software packages.

  • Methodology:

    • Construct the 3D structures of the reactants (this compound and the nucleophile/base), transition states, intermediates (for SN1/E1), and products for each reaction pathway.

    • Perform geometry optimizations and frequency calculations using an appropriate level of theory (e.g., DFT with a suitable basis set like B3LYP/6-31G*).[11][12]

    • Locate the transition state structures and verify them by the presence of a single imaginary frequency.

    • Calculate the activation energy (the energy difference between the transition state and the reactants).

    • The reaction pathway with the lowest activation energy is computationally predicted to be the most favorable.[13]

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the proposed reaction mechanisms for this compound.

SN2 Reaction Pathway

SN2_Pathway Reactants This compound + Nu⁻ TS [Nu---C---Cl]⁻ Transition State Reactants->TS Concerted Step Products Product + Cl⁻ TS->Products caption SN2 reaction of this compound.

SN2 reaction of this compound.
E2 Reaction Pathway

E2_Pathway Reactants This compound + Base⁻ TS [Base---H---C---C---Cl]⁻ Transition State Reactants->TS Concerted Step Products Alkene + Base-H + Cl⁻ TS->Products caption E2 reaction of this compound.

E2 reaction of this compound.
SN1 and E1 Competing Pathways

SN1_E1_Pathways Reactant This compound Carbocation Primary Carbocation (High Energy Intermediate) Reactant->Carbocation Rate-determining step (Slow) SN1_Product SN1 Product Carbocation->SN1_Product + Nucleophile E1_Product E1 Product Carbocation->E1_Product - H⁺ caption SN1 and E1 pathways for this compound.

SN1 and E1 pathways for this compound.
Logical Comparison of Reaction Conditions

Reaction_Factors cluster_SN2 Favors SN2 cluster_E2 Favors E2 cluster_SN1_E1 Favors SN1/E1 (for other substrates) SN2_Substrate Primary Alkyl Halide SN2_Nu Strong, Unhindered Nucleophile SN2_Solvent Polar Aprotic Solvent E2_Base Strong, Hindered Base E2_Temp High Temperature SN1_E1_Substrate Tertiary Alkyl Halide SN1_E1_Nu Weak Nucleophile/Base SN1_E1_Solvent Polar Protic Solvent caption Factors influencing reaction mechanisms.

Factors influencing reaction mechanisms.

Conclusion

The computational and experimental analysis of this compound's reaction mechanisms is predicted to show a strong preference for SN2 and E2 pathways. The SN1 and E1 mechanisms are considered less favorable due to the inherent instability of the primary carbocation intermediate. The choice between the SN2 and E2 pathways can be controlled by carefully selecting the reaction conditions, such as the strength and steric hindrance of the nucleophile/base and the solvent polarity. For definitive quantitative data, the experimental protocols outlined in this guide can be employed to elucidate the specific kinetics and product distributions for the reactions of this compound.

References

Spectroscopic Comparison of 1-Chloro-3-methylhexane and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 1-Chloro-3-methylhexane and its key structural isomers. Aimed at researchers, scientists, and professionals in drug development, this document outlines the distinguishing features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a logical workflow for isomer differentiation are also presented to support analytical activities.

Introduction to Isomerism and Spectroscopic Analysis

Structural isomers, compounds sharing the same molecular formula but differing in the connectivity of their atoms, often exhibit distinct chemical, physical, and biological properties. For the molecular formula C7H15Cl, numerous isomers exist, including variations in the position of the chlorine atom on a methylhexane backbone and isomers with different carbon skeletons like chloroheptanes. Accurate identification of a specific isomer is critical in fields like medicinal chemistry and material science, where structure dictates function. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the unambiguous elucidation of these molecular structures. This guide focuses on comparing this compound with its positional isomers (2-Chloro-3-methylhexane and 3-Chloro-3-methylhexane) and a straight-chain isomer (1-Chloroheptane) to highlight the power of these analytical methods in differentiation.

Comparative Spectroscopic Data

The following table summarizes the available spectroscopic data for this compound and selected isomers. The unique electronic environment of the nuclei and bonds in each molecule gives rise to a distinct spectral fingerprint.

Spectroscopic Technique This compound 2-Chloro-3-methylhexane 3-Chloro-3-methylhexane 1-Chloroheptane
¹H NMR Data not readily available in public databases.Data not readily available in public databases.Data available but specific shifts not detailed.[1]Data not readily available in public databases.
¹³C NMR Data not readily available in public databases.Data not readily available in public databases.Data available but specific shifts not detailed.[1]Data not readily available in public databases.
IR Spectroscopy (cm⁻¹) Data not readily available in public databases.[2]Key Peaks: Vapor Phase IR data available.[3]Key Peaks: C-H stretching, C-Cl bond vibrations observable.[4]Key Peaks: C-H stretching (~2800-3000), C-Cl stretching (~600-800).[5]
Mass Spectrometry (m/z) Molecular Formula: C7H15Cl, Molecular Weight: 134.65 g/mol .[6]Key Peaks: GC-MS data available.[3][7]Molecular Ion (M+): ~134. Key Fragments (m/z): 69, 55, 41.[1]Molecular Ion (M+): ~134.[8]

Note: The availability of specific, curated spectral data in public-access databases is limited for some isomers. The information provided is based on existing records from sources like NIST and PubChem.[1][2][3][6][7][8]

Workflow for Isomer Differentiation

The logical workflow for distinguishing between unknown isomers of C7H15Cl typically involves a multi-step spectroscopic analysis. Mass spectrometry is first used to confirm the molecular weight, followed by IR spectroscopy to identify key functional groups. Finally, NMR spectroscopy provides the detailed structural information necessary for unambiguous identification.

G Workflow for Spectroscopic Differentiation of C7H15Cl Isomers cluster_0 Initial Analysis cluster_1 Confirmation & Functional Group ID cluster_2 Detailed Structural Elucidation cluster_3 Isomer Identification Unknown Unknown Isomer (C7H15Cl) MS Mass Spectrometry Unknown->MS MW_Confirm Molecular Ion Peak @ m/z ≈ 134/136 (Confirms C7H15Cl) MS->MW_Confirm IR IR Spectroscopy MW_Confirm->IR IR_Result Presence of C-H & C-Cl Bonds IR->IR_Result NMR 1H and 13C NMR Spectroscopy IR_Result->NMR NMR_Analysis Analyze: - Number of Signals - Chemical Shifts (δ) - Splitting Patterns (J-coupling) - Integration NMR->NMR_Analysis Isomer_ID Unambiguous Isomer Identification NMR_Analysis->Isomer_ID

Caption: A flowchart illustrating the sequential use of MS, IR, and NMR to identify C7H15Cl isomers.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid chloroalkane samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm). Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 300 MHz or higher field strength spectrometer (e.g., Bruker AC-300).[1]

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

  • Data Acquisition & Processing: Acquire the Free Induction Decay (FID) and perform a Fourier transform. Phase the resulting spectrum and perform baseline correction. Integrate the signals and reference the chemical shifts to TMS.

  • ¹³C NMR: Use a standard proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a neat liquid sample, place a single drop of the analyte between two salt plates (e.g., NaCl or KBr). Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a drop of the liquid directly onto the crystal.

  • Instrument Parameters (FTIR):

    • Technique: Fourier Transform Infrared (FTIR) Spectroscopy.[1]

    • Scan Range: Typically 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Average 16-32 scans to improve the signal-to-noise ratio.

  • Data Acquisition: Record a background spectrum of the clean salt plates or ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile compounds like chloroalkanes, Gas Chromatography (GC) is an ideal method for sample introduction and separation from any impurities. The GC column is interfaced directly with the mass spectrometer's ion source.

  • Ionization: Electron Ionization (EI) is a standard method for generating ions of small organic molecules. A 70 eV electron beam is typically used.

  • Instrument Parameters (GC-MS):

    • GC Column: A non-polar capillary column (e.g., DB-5ms) is suitable.

    • Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation and elution of the analyte.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: Scan a mass-to-charge (m/z) range from approximately 35 to 200 amu to ensure detection of the molecular ion and relevant fragments.

  • Data Acquisition: The mass spectrometer records mass spectra continuously as compounds elute from the GC column. The resulting total ion chromatogram (TIC) shows peaks corresponding to each compound, and the mass spectrum for each peak can be extracted and analyzed.

References

A Comparative Guide to the Kinetic Studies of Nucleophilic Substitution on 1-Chloro-3-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetics of nucleophilic substitution on 1-chloro-3-methylhexane. Due to the limited availability of specific experimental rate constants for this substrate in published literature, this document outlines the expected kinetic behavior based on established principles of physical organic chemistry and provides detailed protocols for experimental validation. The guide compares the anticipated reactivity of this compound with other primary alkyl halides to offer a predictive framework for its application in synthesis and drug development.

Introduction to Nucleophilic Substitution on this compound

This compound is a primary alkyl halide.[1][2] Such compounds predominantly undergo bimolecular nucleophilic substitution (SN2) reactions.[3][4][5][6][7][8][9][10][11][12][13] The SN2 mechanism is a single-step process where a nucleophile attacks the carbon atom bearing the leaving group (in this case, chloride) from the backside, leading to an inversion of stereochemistry.[4][8][9][10][11]

The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, following a second-order rate law: Rate = k[Alkyl Halide][Nucleophile].[3][5][8][9][10][12][13][14] Key factors influencing the rate constant (k) include the structure of the alkyl halide (steric hindrance), the strength of the nucleophile, the nature of the leaving group, and the solvent.[3][4][6][9][13][14] For this compound, the methyl group at the 3-position introduces a degree of steric hindrance that is expected to influence its reactivity compared to unbranched primary alkyl halides.

Comparative Kinetic Data (Predicted)

The following table presents predicted relative rate constants for the SN2 reaction of this compound and other primary alkyl halides with a common nucleophile (e.g., iodide) in a polar aprotic solvent (e.g., acetone). The predictions are based on the principle that increasing steric hindrance near the reaction center decreases the rate of SN2 reactions.[3][4][6][9][10][11][13][15]

Alkyl HalideStructurePredicted Relative Rate Constant (k_rel)Comments
1-ChlorobutaneCH₃CH₂CH₂CH₂Cl1.00Reference primary alkyl halide with minimal steric hindrance.
This compound CH₃CH₂CH₂CH(CH₃)CH₂Cl~0.60The methyl group at the γ-carbon introduces moderate steric hindrance, expected to slightly decrease the reaction rate.
1-Chloro-2-methylpropane(CH₃)₂CHCH₂Cl~0.10The methyl group at the β-carbon introduces significant steric hindrance, leading to a substantial decrease in the reaction rate.
1-Chloro-2,2-dimethylpropane (Neopentyl chloride)(CH₃)₃CCH₂Cl~0.0001The bulky t-butyl group creates severe steric hindrance, making the SN2 reaction extremely slow.

Note: The relative rate constants are hypothetical and intended for comparative purposes. Experimental validation is required for precise values.

Experimental Protocols

To empirically determine the kinetic parameters for the nucleophilic substitution of this compound, the following experimental protocol is proposed. This method is based on monitoring the reaction progress by measuring the change in concentration of a reactant or product over time.[5][16][17]

Objective:

To determine the second-order rate constant (k) for the reaction of this compound with a nucleophile (e.g., sodium iodide) in acetone (B3395972) at a constant temperature.

Reaction:

CH₃CH₂CH₂CH(CH₃)CH₂Cl + NaI → CH₃CH₂CH₂CH(CH₃)CH₂I + NaCl(s)

Materials:
  • This compound

  • Sodium Iodide (NaI)

  • Acetone (anhydrous)

  • Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Starch indicator solution

  • Hydrochloric acid (HCl), dilute

  • Thermostated water bath

  • Conical flasks with stoppers

  • Pipettes and burettes

Procedure:
  • Preparation: Prepare stock solutions of this compound and sodium iodide of known concentrations in anhydrous acetone.

  • Reaction Initiation: Place known volumes of the this compound and sodium iodide solutions in separate flasks and allow them to equilibrate to the desired temperature in the thermostated water bath. To start the reaction, quickly mix the contents of the two flasks into a larger reaction flask, start a timer, and stopper the flask.

  • Sampling: At regular time intervals (e.g., every 10 minutes), withdraw a fixed volume (aliquot) of the reaction mixture using a pipette.

  • Quenching: Immediately transfer the aliquot to a flask containing an ice-cold solution of dilute hydrochloric acid to stop the reaction.

  • Titration: Titrate the unreacted iodide in the quenched aliquot with a standardized solution of sodium thiosulfate. The amount of iodide consumed corresponds to the amount of product formed.

  • Data Analysis: The concentration of the alkyl halide at each time point can be calculated from the initial concentration and the amount of iodide consumed.

  • Rate Constant Calculation: For a second-order reaction with equal initial concentrations of reactants, the rate constant (k) can be determined by plotting 1/[Alkyl Halide] versus time. The slope of the resulting straight line will be equal to k. If the initial concentrations are not equal, the integrated rate law for a second-order reaction should be used.

Visualizations

Experimental Workflow

G Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions (Alkyl Halide & Nucleophile) B Equilibrate Reactants in Thermostated Bath A->B C Initiate Reaction (Mix Solutions) B->C Start Reaction D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction (Stop with Acid) D->E F Titrate Unreacted Nucleophile E->F Analyze Sample G Calculate Reactant Concentration vs. Time F->G H Plot Data & Determine Rate Constant (k) G->H G Logical Relationships in SN2 Reactions cluster_substrate Substrate Structure cluster_reagents Reagents cluster_conditions Reaction Conditions A SN2 Reaction Rate B Steric Hindrance B->A Decreases C Nucleophile Strength C->A Increases D Leaving Group Ability D->A Increases E Solvent Type (Polar Aprotic Favored) E->A Influences

References

Comparative Stability of Carbocations Derived from 1-Chloro-3-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the carbocation intermediates formed during SN1-type reactions of 1-Chloro-3-methylhexane, supported by established principles of organic chemistry. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the mechanistic pathways and relative stabilities of carbocations.

The reaction of this compound under conditions favoring a unimolecular substitution (SN1) mechanism leads to the formation of a primary carbocation, which is inherently unstable. This initial carbocation rapidly rearranges to more stable secondary and tertiary carbocations through a series of hydride and methyl shifts. Understanding the relative stability of these intermediates is crucial for predicting the product distribution of such reactions.

Principles of Carbocation Stability

The stability of carbocations is governed by several key factors:

  • Hyperconjugation: The delocalization of electrons from adjacent C-H or C-C sigma bonds to the empty p-orbital of the carbocation. The more alkyl substituents attached to the positively charged carbon, the greater the hyperconjugation and the more stable the carbocation.

  • Inductive Effect: Alkyl groups are electron-donating, pushing electron density towards the carbocation and helping to disperse the positive charge, thereby increasing stability.

Based on these principles, the general order of carbocation stability is:

Tertiary (3°) > Secondary (2°) > Primary (1°) > Methyl

Carbocation Formation and Rearrangement from this compound

Ionization of this compound initially forms the unstable 3-methyl-1-hexyl cation (a primary carbocation). This species is not directly observed but immediately undergoes rearrangement to more stable carbocations.

Rearrangement Pathways

The initial primary carbocation can undergo a series of 1,2-hydride and 1,2-methyl shifts to form more stable secondary and tertiary carbocations. Each rearrangement step is driven by the formation of a more stable carbocation intermediate.[1][2] Hydride shifts are generally more favorable and occur more readily than methyl shifts.[3]

The potential carbocation intermediates derived from this compound are:

  • 3-Methyl-1-hexyl cation (Primary, 1°): The initially formed, highly unstable carbocation.

  • 3-Methyl-2-hexyl cation (Secondary, 2°): Formed via a 1,2-hydride shift from the 3-methyl-1-hexyl cation.

  • 3-Methyl-3-hexyl cation (Tertiary, 3°): Formed via a 1,2-hydride shift from the 3-methyl-2-hexyl cation. This is the most stable carbocation in this series.

  • 2-Methyl-3-hexyl cation (Secondary, 2°): Formed via a 1,2-methyl shift from the 3-methyl-3-hexyl cation. This rearrangement is less likely as it proceeds from a more stable tertiary to a less stable secondary carbocation.

Relative Stability Comparison

Carbocation IntermediateClassRelative StabilityFormation Pathway
3-Methyl-3-hexyl cationTertiary (3°)Most Stable1,2-Hydride shift from 3-methyl-2-hexyl cation
3-Methyl-2-hexyl cationSecondary (2°)Moderately Stable1,2-Hydride shift from 3-methyl-1-hexyl cation
2-Methyl-3-hexyl cationSecondary (2°)Moderately Stable1,2-Methyl shift from 3-methyl-3-hexyl cation (less favored)
3-Methyl-1-hexyl cationPrimary (1°)Least StableInitial ionization of this compound

This table is based on the general principles of carbocation stability. The "Most Stable" designation for the tertiary carbocation is due to the highest degree of substitution, leading to maximum hyperconjugation and inductive effects.

Experimental Protocols

The relative stability of carbocations can be experimentally inferred by analyzing the product distribution of reactions proceeding through these intermediates, such as SN1 solvolysis.

Protocol: Analysis of Solvolysis Products by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Reaction Setup:

  • Dissolve this compound in a suitable polar protic solvent (e.g., 80% ethanol/20% water).
  • Heat the solution under reflux for a specified period to allow for the solvolysis reaction to proceed. The reaction time should be sufficient to ensure complete consumption of the starting material.

2. Work-up:

  • After cooling, quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any acid formed.
  • Extract the organic products with a suitable solvent (e.g., diethyl ether).
  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4) and carefully remove the solvent under reduced pressure.

3. Product Analysis:

  • Analyze the resulting product mixture using Gas Chromatography-Mass Spectrometry (GC-MS).
  • Gas Chromatography (GC): Separates the different isomeric alcohol and alkene products based on their boiling points and interactions with the column's stationary phase.
  • Mass Spectrometry (MS): Identifies each separated component by its mass-to-charge ratio and fragmentation pattern, confirming the structure of the products derived from the different carbocation intermediates.

4. Quantification:

  • The relative peak areas in the gas chromatogram correspond to the relative amounts of each product. This product distribution reflects the relative stability of the carbocation intermediates, as the more stable carbocations will lead to a higher proportion of the corresponding products.

Signaling Pathways and Logical Relationships

The rearrangement of the carbocations derived from this compound can be visualized as a series of steps leading to progressively more stable intermediates.

carbocation_stability A This compound B 3-Methyl-1-hexyl cation (1°) (Least Stable) A->B Ionization C 3-Methyl-2-hexyl cation (2°) B->C 1,2-Hydride Shift D 3-Methyl-3-hexyl cation (3°) (Most Stable) C->D 1,2-Hydride Shift E Products (Alcohols, Alkenes) C->E Nucleophilic Attack / Elimination D->E Nucleophilic Attack / Elimination

Caption: Rearrangement pathway of carbocations from this compound.

This diagram illustrates the logical progression from the initial, unstable primary carbocation to the more stable secondary and tertiary carbocations through successive hydride shifts. The final products are formed from the capture of these carbocation intermediates by a nucleophile or through elimination.

References

A Comparative Guide to the Synthetic Routes of 1-Chloro-3-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary synthetic routes for the preparation of 1-chloro-3-methylhexane, a valuable alkyl halide intermediate in organic synthesis. The comparison focuses on objectivity, supported by experimental data from analogous reactions, to aid in the selection of the most suitable method based on factors such as yield, selectivity, and reaction conditions.

Introduction

This compound is a chiral alkyl chloride that can serve as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The strategic placement of the chlorine atom at the primary carbon, distant from the chiral center, makes its selective synthesis a topic of interest. This guide will explore and compare two principal synthetic strategies: the substitution reaction of 3-methyl-1-hexanol (B83377) and the anti-Markovnikov hydrochlorination of 3-methyl-1-hexene (B165624). A third route, the free-radical chlorination of 3-methylhexane (B165618), will be discussed briefly to highlight its limitations in selectivity.

Comparison of Synthetic Routes

The selection of a synthetic route to this compound is a trade-off between the availability of starting materials, desired purity, and the reaction conditions. Below is a summary of the key quantitative data for the two most viable routes, with data extrapolated from analogous reactions due to the limited availability of specific experimental results for this compound.

Parameter Route 1: From 3-methyl-1-hexanol Route 2: From 3-methyl-1-hexene
Reagents Thionyl chloride (SOCl₂) or HCl/ZnCl₂HCl, photocatalyst, H-atom transfer catalyst
Reaction Type Nucleophilic SubstitutionAnti-Markovnikov Hydrochlorination
Estimated Yield Good to Excellent (70-90%)Moderate to Good (60-80%)
Selectivity High for 1-chloro isomerHigh for 1-chloro isomer
Reaction Time 1-4 hours24-48 hours
Reaction Temperature 0°C to refluxRoom temperature
Key Advantages Well-established, high yields, readily available reagents.Utilizes a potentially cheaper starting material (alkene).
Key Disadvantages The alcohol starting material may be more expensive.Requires specialized photocatalytic equipment and longer reaction times.

Experimental Protocols

Route 1: Synthesis from 3-methyl-1-hexanol via Nucleophilic Substitution

This route involves the conversion of the primary alcohol, 3-methyl-1-hexanol, into the corresponding alkyl chloride. Two common reagents for this transformation are thionyl chloride (SOCl₂) and the Lucas reagent (concentrated HCl and ZnCl₂).

1A: Using Thionyl Chloride

This method is generally effective for converting primary alcohols to alkyl chlorides with minimal rearrangement.

  • Reaction: CH₃CH₂CH₂CH(CH₃)CH₂CH₂OH + SOCl₂ → CH₃CH₂CH₂CH(CH₃)CH₂CH₂Cl + SO₂ + HCl

  • Procedure:

    • In a well-ventilated fume hood, a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap, and an addition funnel is charged with 3-methyl-1-hexanol (1 equivalent).

    • The flask is cooled in an ice bath, and thionyl chloride (1.2 equivalents) is added dropwise via the addition funnel with stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-2 hours. The reaction progress can be monitored by TLC or GC.

    • Upon completion, the reaction mixture is cooled to room temperature, and the excess thionyl chloride is carefully removed by distillation.

    • The crude product is then purified by fractional distillation under reduced pressure to yield this compound.

1B: Using Lucas Reagent (HCl/ZnCl₂)

Primary alcohols react slowly with the Lucas reagent and may require heating.

  • Reaction: CH₃CH₂CH₂CH(CH₃)CH₂CH₂OH + HCl (conc.) --(ZnCl₂)--> CH₃CH₂CH₂CH(CH₃)CH₂CH₂Cl + H₂O

  • Procedure:

    • The Lucas reagent is prepared by dissolving anhydrous zinc chloride (1 equivalent) in concentrated hydrochloric acid (2 equivalents) with cooling.

    • 3-methyl-1-hexanol (1 equivalent) is added to the Lucas reagent in a round-bottom flask equipped with a reflux condenser.

    • The mixture is stirred and heated to reflux for 2-4 hours.

    • After cooling, the organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.

    • The crude product is dried over anhydrous sodium sulfate (B86663) and purified by fractional distillation.

Route 2: Synthesis from 3-methyl-1-hexene via Anti-Markovnikov Hydrochlorination

This modern approach utilizes photocatalysis to achieve the anti-Markovnikov addition of HCl to a terminal alkene, which is a challenge with traditional methods.[1][2]

  • Reaction: CH₃CH₂CH₂CH(CH₃)CH=CH₂ + HCl --(photocatalyst, HAT catalyst)--> CH₃CH₂CH₂CH(CH₃)CH₂CH₂Cl

  • General Procedure (adapted from recent literature): [2]

    • In a borosilicate vial equipped with a magnetic stir bar, 3-methyl-1-hexene (1 equivalent), an acridine-based photocatalyst (e.g., 10 mol%), and a hydrogen atom transfer (HAT) catalyst like a thiol (e.g., 10 mol%) are dissolved in a suitable solvent mixture (e.g., fluorobenzene/acetone).[2]

    • Aqueous hydrochloric acid (1.5 equivalents) is added to the mixture.[2]

    • The vial is sealed and the reaction mixture is stirred vigorously while being irradiated with blue LEDs (e.g., 40 W) at room temperature for 24-48 hours.[2]

    • Upon completion, the reaction mixture is diluted with a suitable organic solvent and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

Route 3: Free-Radical Chlorination of 3-methylhexane (Not Recommended for Selective Synthesis)

The free-radical chlorination of alkanes is notoriously unselective and leads to a mixture of chlorinated isomers.[3][4] The reaction with 3-methylhexane would produce a complex mixture of monochlorinated products, including this compound, 2-chloro-3-methylhexane, 3-chloro-3-methylhexane, and others, making the isolation of the desired product in a pure form challenging and low-yielding.[5][6]

Signaling Pathways and Experimental Workflows

Synthetic_Routes cluster_alkane Alkane Route cluster_alcohol Alcohol Route cluster_alkene Alkene Route Alkane 3-Methylhexane Radical_Chlorination Free-Radical Chlorination (Cl₂, UV light) Alkane->Radical_Chlorination Mixture Mixture of Chloro-isomers Radical_Chlorination->Mixture Alcohol 3-Methyl-1-hexanol SOCl2 SOCl₂ Alcohol->SOCl2 Lucas HCl / ZnCl₂ Alcohol->Lucas Product This compound SOCl2->Product Lucas->Product Alkene 3-Methyl-1-hexene Anti_Markovnikov Anti-Markovnikov Hydrochlorination (Photocatalytic) Alkene->Anti_Markovnikov Anti_Markovnikov->Product

Caption: Synthetic pathways to this compound.

Conclusion

For the selective synthesis of this compound, the most reliable and traditionally employed methods involve the nucleophilic substitution of 3-methyl-1-hexanol. The use of thionyl chloride is often preferred for primary alcohols due to its high yield and the formation of gaseous byproducts that are easily removed. The photocatalytic anti-Markovnikov hydrochlorination of 3-methyl-1-hexene represents a modern and promising alternative, particularly if the alkene is a more readily available or cost-effective starting material. However, this method requires specialized equipment and longer reaction times. The free-radical chlorination of 3-methylhexane is not a viable method for the selective preparation of this compound due to the formation of multiple isomers. The choice between the alcohol and alkene routes will ultimately depend on the specific requirements of the synthesis, including cost, scale, and available equipment.

References

Comparative Guide to 1-Chloro-3-methylhexane Derivatives as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: The following guide is a hypothetical case study intended to illustrate the characterization and validation of novel chemical entities. The 1-Chloro-3-methylhexane derivatives and the corresponding experimental data presented are illustrative and not based on established experimental results for these specific compounds. This document serves as a template for the evaluation of new chemical series in a drug discovery context.

Introduction

The strategic incorporation of halogen atoms is a well-established approach in medicinal chemistry to enhance the pharmacological properties of drug candidates. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[1] Long-chain aliphatic halogenated compounds, in particular, serve as crucial building blocks in the synthesis of pharmaceuticals.[2] This guide provides a comparative analysis of a series of hypothetical this compound derivatives as potential inhibitors of a key signaling kinase, "Kinase X," which is implicated in a variety of proliferative diseases.

The parent compound, this compound, is a chiral haloalkane.[3][4] The derivatives in this study have been designed to explore the impact of stereochemistry and further substitution on their inhibitory activity and physicochemical properties. The objective of this guide is to present a clear comparison of these derivatives, detail the experimental protocols for their validation, and provide a visual representation of their hypothetical mechanism of action.

Data Presentation: Comparative Analysis of this compound Derivatives

The following tables summarize the quantitative data for the synthesized this compound derivatives against Kinase X and key physicochemical properties.

Table 1: In Vitro Efficacy of this compound Derivatives against Kinase X

Compound IDIUPAC NameStereochemistryIC₅₀ (nM) against Kinase X
CMH-001 (R)-1-Chloro-3-methylhexaneR850
CMH-002 (S)-1-Chloro-3-methylhexaneS250
CMH-003 (S)-1-Chloro-3-methyl-3-fluorohexaneS120
CMH-004 (S)-1-Chloro-3-methyl-4-hydroxyhexaneS480
Alternative-1 1-Bromo-3-methylhexaneRacemic600
Alternative-2 1-Chloro-3-ethylhexaneRacemic950

Table 2: Physicochemical Properties of this compound Derivatives

Compound IDMolecular FormulaMolecular Weight ( g/mol )LogP
CMH-001 C₇H₁₅Cl134.653.6
CMH-002 C₇H₁₅Cl134.653.6
CMH-003 C₇H₁₅ClF152.643.7
CMH-004 C₇H₁₅ClO150.653.1
Alternative-1 C₇H₁₅Br179.103.8
Alternative-2 C₈H₁₇Cl148.684.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound Derivatives

The synthesis of the parent chiral this compound can be achieved from the corresponding commercially available chiral alcohols via an Appel reaction or by treatment with thionyl chloride. Further modifications to introduce additional functional groups would involve multi-step synthetic routes tailored to the specific derivative.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against Kinase X was determined using a luminescence-based kinase assay.

  • Materials: Recombinant human Kinase X, substrate peptide, ATP, ADP-Glo™ Kinase Assay kit.

  • Procedure:

    • A kinase reaction buffer containing Kinase X, the substrate peptide, and the test compound (at varying concentrations) is prepared.

    • The reaction is initiated by the addition of ATP.

    • The mixture is incubated at 30°C for 60 minutes.

    • The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction.

    • Luminescence is measured using a plate reader.

    • IC₅₀ values are calculated from the dose-response curves.

Characterization and Validation of Derivatives

a) Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation: Samples are diluted in dichloromethane.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: Bruker Avance III 500 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR: Spectra are acquired with a spectral width of 12 ppm, 32 scans, and a relaxation delay of 1 s.

  • ¹³C NMR: Spectra are acquired with a spectral width of 240 ppm, 1024 scans, and a relaxation delay of 2 s.

  • Chiral Purity Determination: Enantiomeric excess is determined by ¹H NMR using a chiral solvating agent, such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol, to induce chemical shift differences between the enantiomers.

Mandatory Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where "Kinase X" plays a central role and is inhibited by the this compound derivatives. Halogen bonding, a significant interaction in drug design, may contribute to the binding of these compounds to the kinase.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Adaptor Adaptor Protein Receptor->Adaptor Signal Ras Ras Adaptor->Ras Raf Raf Ras->Raf KinaseX Kinase X Ras->KinaseX MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Proliferation KinaseX->Proliferation CMH_Derivative This compound Derivative CMH_Derivative->KinaseX Inhibition Gene Gene Expression TF->Gene Gene->Proliferation

Caption: Hypothetical Kinase X signaling pathway and inhibition by this compound derivatives.

Experimental Workflow

The diagram below outlines the general workflow for the characterization and validation of the synthesized this compound derivatives.

G cluster_characterization Characterization Synthesis Synthesis of Derivatives Purification Purification (Chromatography) Synthesis->Purification Structure_ID Structural Identification Purification->Structure_ID Purity_Analysis Purity Analysis Purification->Purity_Analysis NMR NMR (1H, 13C) Structure_ID->NMR MS Mass Spectrometry Structure_ID->MS Biological_Screening Biological Screening (Kinase Assay) Purity_Analysis->Biological_Screening Data_Analysis Data Analysis (IC50, SAR) Biological_Screening->Data_Analysis

Caption: General experimental workflow for the characterization and validation of novel compounds.

References

A Comparative Analysis of 1-Chloro-3-methylhexane and Its Analogs in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a literature-based comparison of 1-Chloro-3-methylhexane, a primary alkyl chloride, with its corresponding alkyl bromide and iodide analogs. While specific documented applications of this compound are limited, its utility can be understood through the well-established role of alkyl halides as foundational precursors in synthetic organic chemistry. Alkyl halides are crucial for creating carbon-carbon and carbon-heteroatom bonds, making them indispensable in the synthesis of pharmaceuticals and other complex organic molecules.[1] This comparison focuses on their application in one of the most fundamental and widely used transformations: the Grignard reaction.

The choice of the halogen atom in an alkyl halide significantly influences the compound's reactivity, which in turn affects reaction initiation, yield, and overall efficiency.[2] The general reactivity trend for alkyl halides is directly related to the carbon-halogen (C-X) bond strength, following the order: R-I > R-Br > R-Cl >> R-F.[2] Weaker bonds lead to more reactive compounds, a critical consideration in designing synthetic routes.

Comparative Performance in Grignard Reagent Formation

The formation of a Grignard reagent (R-MgX) is a pivotal step in many synthetic pathways. It involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[2] The performance of this compound compared to its bromide and iodide counterparts is summarized below.

Table 1: Quantitative Comparison of Alkyl Halides in Grignard Reagent Synthesis

FeatureAlkyl Iodide (e.g., 1-Iodo-3-methylhexane)Alkyl Bromide (e.g., 1-Bromo-3-methylhexane)Alkyl Chloride (e.g., this compound)
Relative Reactivity Very High[2]HighModerate[2]
C-X Bond Energy (kJ/mol) ~228[2]~285~340[2]
Typical Yield Range 85-95%[2]70-90%50-80%[2]
Initiation Time ShortModerateLonger, may require activation[2]
Key Considerations Starting materials can be more expensive and less stable. Prone to side reactions if not controlled.[2]A good balance of reactivity and stability. Commonly used in laboratory synthesis.[3]Less reactive, offering a more controlled reaction but potentially lower and more variable yields.[2][3]

Note: Yields are highly dependent on specific experimental conditions, including solvent purity, magnesium activation, and temperature control.

Experimental Protocols

The following provides a generalized experimental protocol for the formation of a Grignard reagent, which is applicable to this compound and its analogs. Adjustments, particularly in initiation, are necessary based on the halide's reactivity.

Objective: To prepare a Grignard reagent from an alkyl halide for subsequent reaction with an electrophile (e.g., a ketone).

Materials:

  • Alkyl halide (this compound, 1-Bromo-3-methylhexane, or 1-Iodo-3-methylhexane)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (for activation, especially for chlorides)

  • Electrophile (e.g., Acetone)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Methodology:

  • Apparatus Setup: All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which quenches the Grignard reagent.

  • Magnesium Activation: Place magnesium turnings in a round-bottom flask. If using the less reactive this compound, add a small crystal of iodine and gently warm the flask until the purple vapor is observed. This process etches the magnesium surface, exposing a fresh, reactive layer.

  • Initiation: Add a small portion of the alkyl halide dissolved in the anhydrous ether to the magnesium. The reaction is typically initiated by observing bubble formation and a gentle refluxing of the solvent. For alkyl chlorides, this may require extended heating or the addition of an "initiator" like 1,2-dibromoethane.

  • Formation: Once initiated, the remaining alkyl halide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is typically stirred for an additional 30-60 minutes to ensure complete reaction.

  • Subsequent Reaction: The resulting Grignard reagent is then cooled and reacted with an electrophile, such as a ketone or aldehyde, which is added dropwise.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Visualizing Synthetic Pathways and Workflows

Diagrams are essential for clearly representing complex chemical processes. Below are Graphviz diagrams illustrating the logical flow of Grignard synthesis and a typical experimental workflow.

G cluster_start Starting Materials cluster_reaction Grignard Formation cluster_electrophile Subsequent Reaction RX Alkyl Halide (e.g., this compound) Grignard Grignard Reagent (R-MgX) RX->Grignard Mg Magnesium Metal Mg->Grignard Solvent Anhydrous Ether Solvent->Grignard Product Tertiary Alcohol (Post-Workup) Grignard->Product Electrophile Electrophile (e.g., Ketone) Electrophile->Product

Logical pathway for Grignard synthesis.

G A Dry Glassware & Assemble Under Inert Atmosphere B Activate Mg Turnings (e.g., with I2) A->B Step 1 C Initiate Reaction with Small Amount of R-X B->C Step 2 D Add Remaining R-X Dropwise to Maintain Reflux C->D Step 3 E Cool Reaction Mixture D->E Step 4 F Add Electrophile (e.g., Ketone) E->F Step 5 G Quench with aq. NH4Cl F->G Step 6 H Extract, Dry, & Evaporate G->H Step 7 I Purify Product H->I Step 8

Experimental workflow for Grignard reaction.

References

Safety Operating Guide

Proper Disposal of 1-Chloro-3-methylhexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the proper disposal procedures for 1-chloro-3-methylhexane, a halogenated hydrocarbon, emphasizing immediate safety protocols and logistical planning.

This compound is classified as a halogenated organic compound and, as such, is considered hazardous waste. Its disposal is subject to stringent federal, state, and local regulations. Improper disposal can lead to environmental contamination and potential health risks. Therefore, adherence to the procedures outlined below is essential.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Chemical-resistant gloves (e.g., nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Waste Classification and Regulatory Overview

Under the Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are regulated as hazardous waste.[1][2] Specifically, wastes containing halogenated organic compounds (HOCs) in total concentrations greater than or equal to 1,000 mg/kg are restricted from land disposal.[3][4] This regulation, part of the "California List," underscores the importance of proper treatment and disposal methods for chemicals like this compound.[3][4]

The U.S. Environmental Protection Agency (EPA) and state authorities, such as California's Department of Toxic Substances Control (DTSC), provide lists of regulated halogenated organic compounds.[5][6] While this compound may not be explicitly named, it falls under the general category of halogenated hydrocarbons and must be managed accordingly.

Quantitative Disposal Thresholds

The primary quantitative threshold for the land disposal of halogenated organic compounds is summarized in the table below.

ParameterRegulatory LimitIssuing AuthorityPrimary Regulation
Total Halogenated Organic Compounds (HOCs)≥ 1,000 mg/kgU.S. EPAResource Conservation and Recovery Act (RCRA)[3][4]

Step-by-Step Disposal Protocol

Phase 1: Waste Collection and Segregation

  • Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible container for the collection of this compound waste. The container should be in good condition and have a secure, tight-fitting lid.

  • Waste Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[7][8][9][10] Do not mix this compound with other solvent wastes unless they are also halogenated and compatible. Incompatible wastes can lead to dangerous chemical reactions.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. Indicate the approximate concentration or volume of each component.

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from sources of ignition or incompatible chemicals.

Phase 2: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on hazardous waste disposal. They will have established procedures and contracts with licensed hazardous waste disposal vendors.

  • Waste Pickup Request: Follow your institution's protocol for requesting a hazardous waste pickup. This typically involves completing a form detailing the contents of the waste container.

  • Professional Disposal: The licensed hazardous waste contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). Approved disposal methods for halogenated hydrocarbons often include high-temperature incineration.[8]

Phase 3: Disposal of Empty Containers

  • Rinsing: An "empty" container that held a hazardous chemical may still be considered hazardous waste unless properly decontaminated. Triple-rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol).

  • Rinsate Collection: The first rinseate must be collected and disposed of as hazardous waste.[8] Subsequent rinsate may also need to be collected depending on local regulations and the toxicity of the chemical.

  • Container Disposal: Once thoroughly rinsed and air-dried, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous solid waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as Halogenated Organic Waste fume_hood->segregate container Use a Labeled, Compatible Waste Container segregate->container contact_ehs Contact Institutional EHS for Pickup container->contact_ehs disposal Licensed Hazardous Waste Vendor Disposes via High-Temperature Incineration contact_ehs->disposal empty_container Empty Container? disposal->empty_container triple_rinse Triple Rinse Container empty_container->triple_rinse Yes end Disposal Complete empty_container->end No collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container as Solid Waste collect_rinsate->dispose_container dispose_container->end

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan for detailed guidance.

References

Essential Safety and Operational Guide for Handling 1-Chloro-3-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for the handling of 1-Chloro-3-methylhexane in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

I. Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is crucial for understanding the substance's behavior and potential hazards.

PropertyValue
Molecular Formula C₇H₁₅Cl[1][2][3]
Molecular Weight 134.65 g/mol [1]
CAS Number 101257-63-0[2][3]
Appearance No data available
Boiling Point No data available
Melting Point No data available
Density No data available
II. Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table outlines the recommended PPE based on the hazards associated with similar chlorinated alkanes.

PPE CategoryRecommendationRationale
Eye and Face Protection Chemical safety goggles or a face shield conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards should be worn.[4][5][6][7]Protects against splashes and vapors that could cause serious eye irritation or injury.
Skin Protection Wear a chemical-resistant lab coat and appropriate protective gloves (e.g., nitrile or neoprene).[4][5]Prevents skin contact, which may cause irritation. Regularly inspect gloves for any signs of degradation.[4]
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[4][5]Minimizes the inhalation of potentially harmful vapors.
Foot Protection Closed-toe shoes are required. Chemical-resistant boots are recommended if there is a risk of spills.Protects feet from potential spills.
III. Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Pre-Experiment Preparation:

  • Review Safety Data Sheet (SDS): Although a specific SDS for this compound is not readily available, review the SDS for structurally similar compounds like 1-chlorohexane (B165106) or other chlorinated alkanes to understand the potential hazards.
  • Fume Hood Verification: Ensure the chemical fume hood is operational and provides adequate ventilation.
  • PPE Inspection and Donning: Inspect all PPE for integrity and wear it correctly before handling the chemical.
  • Spill Kit Accessibility: Confirm that a spill kit suitable for flammable and halogenated organic compounds is readily available.

2. Handling and Experimentation:

  • Containment: All handling and transfers of this compound must be conducted within a certified chemical fume hood.
  • Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other potential sources of ignition.[6][7]
  • Grounding: For transfers of significant quantities, ensure that containers and equipment are properly grounded to prevent static discharge.[6][7]
  • Aliquotting: Use appropriate tools and techniques to minimize the generation of aerosols and vapors when transferring the liquid.

3. Post-Experiment Procedures:

  • Decontamination: Thoroughly decontaminate all work surfaces and equipment that came into contact with the chemical.
  • PPE Removal: Remove PPE in the correct sequence to avoid cross-contamination.
  • Hand Hygiene: Wash hands thoroughly with soap and water after the experiment, even if gloves were worn.[4]

IV. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

2. Waste Segregation:

  • Segregate halogenated organic waste from other waste streams to ensure proper disposal.

3. Disposal Route:

  • Dispose of the chemical waste through an approved hazardous waste disposal facility. Follow all local, state, and federal regulations for the disposal of chlorinated hydrocarbon waste.

4. Empty Container Disposal:

  • Ensure containers are "RCRA empty" by removing all contents to the maximum extent possible.
  • Deface the original label to prevent misuse.
  • Dispose of the empty container in accordance with institutional and regulatory guidelines.

V. Emergency Procedures

In the event of an emergency, follow these procedures:

EmergencyProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Spill Evacuate the area. Remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area.[6]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

A 1. Pre-Experiment Preparation - Review SDS of similar compounds - Verify fume hood function - Inspect and don PPE - Ensure spill kit is available B 2. Handling and Experimentation (Inside Chemical Fume Hood) - Keep away from ignition sources - Ground equipment - Minimize vapor generation A->B C 3. Post-Experiment Procedures - Decontaminate surfaces and equipment - Proper PPE doffing - Wash hands thoroughly B->C E Emergency Event B->E D 4. Waste Disposal - Collect in labeled, sealed container - Segregate as halogenated waste - Dispose via approved facility C->D F Follow Emergency Procedures - Skin/Eye Contact - Inhalation/Ingestion - Spill E->F

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.